molecular formula C3H8O B573520 PROPYL-1,1,3,3,3-D5 ALCOHOL CAS No. 188894-71-5

PROPYL-1,1,3,3,3-D5 ALCOHOL

Cat. No.: B573520
CAS No.: 188894-71-5
M. Wt: 65.127
InChI Key: BDERNNFJNOPAEC-WNWXXORZSA-N
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Description

Propyl-1,1,3,3,3-d5 Alcohol, also known as 1,1,3,3,3-Pentadeuteropropan-1-ol, is a high-purity, deuterated derivative of n-propyl alcohol (1-propanol) where five hydrogen atoms are replaced by deuterium atoms at the 1,1,3,3, and 3 positions, yielding the molecular formula C3D5H3O . This isotopic labeling results in a compound with a molecular weight of approximately 65.126 g/mol, distinguishing it from the common propanol (C3H8O, ~60.096 g/mol) and making it invaluable in spectroscopic and mechanistic studies . With a specified purity of 98 atom % D and high chemical purity, this compound is essential for research applications requiring minimal interference from proton signals . As a deuterated solvent, it is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of various organic compounds, leveraging its distinct spectral properties . It also serves as a critical labeled starting material or intermediate in organic synthesis, pharmacokinetics, and metabolic studies, where tracing the fate of molecules is necessary. Furthermore, it finds application in the preparation of specialized deuterated compounds, including active pharmaceutical ingredients (APIs), amino acids, and steroids . The properties of its non-deuterated form, n-propyl alcohol, as a primary alcohol and a widely used solvent in the pharmaceutical, coating, and ink industries, inform its potential applications . It is used in the synthesis of esters, amines, and other derivatives, and helps balance drying and flow characteristics in coating applications . This product is supplied for laboratory and research purposes. For Research Use Only. Not intended for diagnostic, therapeutic, or personal use. Restrictions may apply for the purchase of this product .

Properties

CAS No.

188894-71-5

Molecular Formula

C3H8O

Molecular Weight

65.127

IUPAC Name

1,1,3,3,3-pentadeuteriopropan-1-ol

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2

InChI Key

BDERNNFJNOPAEC-WNWXXORZSA-N

SMILES

CCCO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to PROPYL-1,1,3,3,3-D5 ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Precision Analysis

PROPYL-1,1,3,3,3-D5 ALCOHOL (CAS No: 188894-71-5) is a stable isotope-labeled form of 1-propanol.[1][2] In this molecule, five hydrogen atoms have been replaced with their heavier isotope, deuterium. This seemingly subtle alteration provides a powerful tool for analytical chemists, particularly in the realm of quantitative analysis using mass spectrometry. Its primary function is as an internal standard, a compound added in a known amount to a sample to aid in the accurate quantification of a specific analyte—in this case, 1-propanol or structurally related compounds. The near-identical chemical and physical properties to its non-labeled counterpart, combined with its distinct mass, make it an ideal reference point for correcting variations in sample preparation and analysis.

Synthesis and Isotopic Labeling: A Mechanistic Approach

While specific, detailed synthesis protocols for this compound are not widely published in readily accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles for isotopic labeling. A common strategy involves the reduction of a suitable carbonyl precursor with a deuterated reducing agent.

A hypothetical, yet chemically sound, synthesis could involve the following steps:

  • Preparation of a Deuterated Precursor: The synthesis would likely start from a commercially available deuterated starting material. For instance, the reduction of a deuterated propanal or propionic acid derivative would be a logical approach.

  • Reduction with a Deuterated Reagent: A key step would involve the use of a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to introduce deuterium atoms at specific positions.

Synthesis_Pathway Propionic Acid-d5 Propionic Acid-d5 (CD3CH2COOD) This compound This compound (CD3CH2CD2OH) Propionic Acid-d5->this compound Reduction Lithium Aluminum Hydride Lithium Aluminum Hydride (LiAlH4)

Caption: A simplified potential synthesis route for this compound.

Physicochemical Properties: A Comparative Analysis

Property1-PropanolThis compound (Predicted)
Molecular Formula C₃H₈OC₃H₃D₅O[1]
Molecular Weight 60.10 g/mol 65.13 g/mol [1]
Boiling Point 97 °CSlightly higher than 97 °C
Melting Point -126 °CSimilar to -126 °C
Density 0.803 g/mLSlightly higher than 0.803 g/mL
Appearance Colorless liquidColorless liquid
Solubility in Water MiscibleMiscible

Core Application: The Internal Standard in Quantitative GC-MS Analysis

The primary and most critical application of this compound is as an internal standard in quantitative analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).[3] The principle behind using a stable isotope-labeled internal standard is to provide a reference compound that behaves almost identically to the analyte of interest throughout the entire analytical procedure.

The Rationale for Using a Deuterated Internal Standard:

  • Compensates for Sample Loss: During sample preparation steps such as extraction, evaporation, and derivatization, both the analyte and the deuterated internal standard will be lost in the same proportion.

  • Corrects for Injection Volume Variations: In GC, the precise volume of sample injected can vary slightly. By comparing the analyte signal to the internal standard signal, these variations are normalized.

  • Accounts for Matrix Effects in Mass Spectrometry: The presence of other components in the sample matrix can sometimes suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the deuterated standard has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample containing 1-Propanol (Analyte) IS_Addition Add known amount of This compound (IS) Sample->IS_Addition Extraction Extraction / Cleanup IS_Addition->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Integrate Peak Areas (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Concentration Determine Analyte Concentration from Calibration Curve Ratio_Calculation->Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of 1-Propanol in an Aqueous Matrix by GC-MS

This section provides a detailed, albeit hypothetical, protocol for the use of this compound as an internal standard for the quantification of 1-propanol in a water-based sample.

1. Preparation of Stock Solutions:

  • 1-Propanol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-propanol and dissolve it in 100 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate volumes of the 1-propanol stock solution into a constant volume of the internal standard stock solution and diluting with the sample matrix (e.g., water) to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

3. Sample Preparation:

  • To 1 mL of the aqueous sample, add a known volume of the this compound internal standard stock solution to achieve a final concentration within the calibration range (e.g., 1 µg/mL).

  • Vortex the sample to ensure thorough mixing.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 2 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 1-Propanol: Monitor ions m/z 31, 42, 59.

      • This compound: Monitor ions m/z 36, 45, 64.

5. Data Analysis:

  • Integrate the peak areas of the selected quantifier ions for both 1-propanol and this compound.

  • Calculate the response ratio (Area of Analyte / Area of Internal Standard) for each calibration standard and sample.

  • Construct a calibration curve by plotting the response ratio against the concentration of 1-propanol for the calibration standards.

  • Determine the concentration of 1-propanol in the samples by interpolating their response ratios on the calibration curve.

Mass Spectrometry: Understanding the Fragmentation Pattern

The mass spectrum of an alcohol is characterized by specific fragmentation pathways, primarily α-cleavage and dehydration.[4][5] For this compound, these pathways will result in fragment ions with masses shifted by the presence of deuterium atoms.

Expected Fragmentation Pathways:

  • Molecular Ion (M+): The molecular ion for this compound is expected at m/z 65. However, the molecular ion peak for primary alcohols is often weak or absent in EI mass spectra.[6]

  • α-Cleavage: This is the most characteristic fragmentation for alcohols and involves the cleavage of the C-C bond adjacent to the oxygen atom.[4] For this compound, this would lead to the formation of a resonance-stabilized ion [CD₂OH]⁺ at m/z 33.

  • Loss of Water (M-18/M-20): Alcohols can undergo dehydration, losing a molecule of water. In the case of the deuterated compound, this could involve the loss of H₂O, HOD, or D₂O, leading to peaks at M-18, M-19, and M-20, respectively.

  • Loss of an Ethyl Radical: Cleavage of the C1-C2 bond can result in the loss of a neutral ethyl radical. For the deuterated molecule, this would be the loss of a CH₂CD₃ radical, leading to a fragment ion.

Fragmentation_Pathway cluster_frags Major Fragments M [CD3CH2CD2OH]+• m/z = 65 F1 [CD2OH]+ m/z = 33 M->F1 α-cleavage (-CH2CD3) F2 [CD3CH2]+• m/z = 32 M->F2 C-C cleavage (-CD2OH) F3 [M - D2O]+• m/z = 45 M->F3 Dehydration

Caption: Predicted major fragmentation pathways for this compound.

Safety and Handling

This compound should be handled with the same precautions as 1-propanol. It is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

  • The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS. PubMed. [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • 6.2: Fragmentation - Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. MDPI. [Link]

  • Volatile compounds studied, retention times, internal standard... | Download Scientific Diagram. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • The Perspectives of Ethanol Usage as an Internal Standard for the Quantification of Volatile Compounds in Alcoholic Products by GC-MS. ResearchGate. [Link]

  • Mass Spectrometry of Alcohols. YouTube. [Link]

  • n -Propyl Alcohol. ResearchGate. [Link]

  • Operando spectroscopic studies of alcohol to hydrocarbon process over HSSZ-13 with the aid of MCR-ALS analysis for active species identification. DOI. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

  • Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. American Laboratory. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

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Foreword: The Strategic Value of Isotopic Labeling in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 1,1,3,3,3-Pentadeuteropropan-1-ol

In the landscape of pharmaceutical research, the pursuit of molecules with enhanced metabolic stability, improved pharmacokinetic profiles, and reduced toxicity is paramount.[1][2] Deuterium-labeled compounds, once relegated to mechanistic studies and as internal standards for mass spectrometry, have emerged as a powerful strategy in drug design and lead optimization.[1][3] The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle modification can profoundly impact a molecule's susceptibility to enzymatic metabolism, a phenomenon known as the kinetic isotope effect (KIE).[2] By strategically replacing hydrogens at sites of metabolic oxidation, we can slow down drug breakdown, potentially leading to a longer drug half-life, reduced dosing frequency, and an improved safety profile.[2][4]

This guide provides a comprehensive technical overview of 1,1,3,3,3-pentadeuteropropan-1-ol , a specific isotopologue of propanol. While not a therapeutic agent itself, it serves as an exemplary molecule for understanding the principles of deuteration and the analytical techniques required to confirm its precise structure. The methodologies and interpretations detailed herein are fundamental for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of isotopically labeled compounds.

Molecular Structure and Synthesis

The core of this guide is the molecule 1,1,3,3,3-pentadeuteropropan-1-ol. Its structure is identical to n-propanol, with the critical exception of deuterium substitution at specific positions.

Structural Representation

The IUPAC name precisely defines the location of the five deuterium atoms: two on the first carbon (C1) and three on the third carbon (C3).

Caption: Structure of 1,1,3,3,3-Pentadeuteropropan-1-ol.

Rationale for Synthesis: A Deuterated Building Block Approach

Synthesizing a selectively deuterated molecule requires a strategic approach that introduces deuterium at the desired positions with high isotopic purity. A robust method involves the reduction of a carbonyl precursor that already contains the necessary deuterium atoms in its carbon skeleton. For this molecule, the reduction of an ester, such as ethyl 3,3,3-trideuteropropanoate, with a powerful deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄), is an effective strategy. This ensures the introduction of deuterium at both the C3 (from the precursor) and C1 (from the reducing agent) positions.

G cluster_0 Synthesis Workflow start Precursor: Ethyl 3,3,3-trideuteropropanoate + LiAlD₄ in dry ether reaction Reduction Reaction (Anhydrous Conditions, 0°C to RT) start->reaction quench Workup: Quench with D₂O (Maintains Isotopic Purity) reaction->quench extract Liquid-Liquid Extraction (e.g., with diethyl ether) quench->extract dry Drying of Organic Phase (e.g., with anhydrous MgSO₄) extract->dry purify Purification: Fractional Distillation dry->purify product Final Product: 1,1,3,3,3-Pentadeuteropropan-1-ol purify->product

Caption: Synthetic workflow for 1,1,3,3,3-pentadeuteropropan-1-ol.

Experimental Protocol: Synthesis

Objective: To synthesize 1,1,3,3,3-pentadeuteropropan-1-ol via the reduction of ethyl 3,3,3-trideuteropropanoate.

Materials:

  • Lithium Aluminum Deuteride (LiAlD₄), 98 atom % D

  • Ethyl 3,3,3-trideuteropropanoate, 98 atom % D

  • Anhydrous Diethyl Ether

  • Deuterium Oxide (D₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of argon.

  • Reagent Preparation: Suspend LiAlD₄ in anhydrous diethyl ether within the reaction flask. Cool the suspension to 0°C using an ice bath.

  • Precursor Addition: Dissolve ethyl 3,3,3-trideuteropropanoate in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlD₄ suspension at a rate that maintains the reaction temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Quenching (Self-Validation): Cool the flask back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of D₂O. The use of D₂O instead of H₂O is a critical self-validating step to prevent back-exchange of the newly formed C-D bonds at the C1 position with protons. Follow this with the addition of a 15% sodium hydroxide solution (in D₂O), and finally, more D₂O until a granular precipitate forms.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with diethyl ether. Combine the filtrate and the ether washings.

  • Purification: Separate the organic layer. Dry the ether solution over anhydrous MgSO₄, filter, and remove the bulk of the solvent by simple distillation. Purify the remaining liquid by fractional distillation to yield pure 1,1,3,3,3-pentadeuteropropan-1-ol.

Structural Elucidation and Spectroscopic Characterization

Confirming the precise structure and isotopic distribution is the most critical phase, relying on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G cluster_0 Structural Analysis Logic MS Mass Spectrometry (MS) Structure Confirmed Structure: CD₃CH₂CD₂OH MS->Structure Confirms Molecular Weight (M+5) IR Infrared (IR) Spectroscopy IR->Structure Identifies C-D vs. C-H bonds NMR NMR Spectroscopy (¹H, ¹³C, ²H) NMR->Structure Pinpoints D locations & confirms purity

Caption: Multi-technique approach for structural confirmation.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For our target compound, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and, therefore, the successful incorporation of five deuterium atoms.

Expected Results:

  • Molecular Ion Peak (M⁺): The molecular weight of non-deuterated propan-1-ol (C₃H₈O) is 60.0575 g/mol .[6] By replacing 5 hydrogen atoms (1.0078 u) with 5 deuterium atoms (2.0141 u), the expected molecular weight for C₃H₃D₅O is approximately 65.0885 g/mol . The mass spectrum should show a molecular ion peak at m/z ≈ 65, which is 5 mass units higher than that of the unlabeled analog.

  • Fragmentation Pattern: Electron impact (EI) ionization causes fragmentation, which provides structural information.[7] The primary fragmentation of propan-1-ol involves the alpha-cleavage to lose an ethyl radical, yielding a prominent peak at m/z 31 ([CH₂OH]⁺).[8] In our deuterated analog, this key fragment will be [CD₂OH]⁺, which is expected at m/z 33. This shift provides definitive evidence for deuteration at the C1 position.

Data Summary: MS Fragmentation

Fragment Ion Unlabeled Propan-1-ol (m/z) 1,1,3,3,3-Pentadeuteropropan-1-ol (m/z) Rationale for Shift
[M]⁺ 60 65 Incorporation of 5 Deuterium atoms
[M-C₂H₅]⁺ / [M-C₂H₂D₃]⁺ 31 ([CH₂OH]⁺) 33 ([CD₂OH]⁺) Alpha-cleavage with 2 D atoms on C1

| [M-H₂O]⁺ / [M-HDO]⁺ | 42 | 46 / 47 | Loss of water from the molecular ion |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by molecules, which corresponds to the vibrational frequencies of specific chemical bonds.[9] The C-D bond is stronger and involves a heavier atom than the C-H bond, causing its stretching vibration to occur at a significantly lower frequency.

Expected Results:

  • C-D Stretching: The most telling feature will be the appearance of strong absorption bands in the ~2100-2250 cm⁻¹ region, characteristic of C-D stretching vibrations. The corresponding C-H stretching region (~2850-3000 cm⁻¹) will show significantly reduced intensity.[10]

  • O-H Stretching: The broad absorption band for the hydroxyl (O-H) group, typically found around 3200-3600 cm⁻¹, will remain present and largely unchanged.[10]

  • Fingerprint Region: The fingerprint region (below 1500 cm⁻¹) will be different from that of standard propan-1-ol due to changes in C-C-D and D-C-D bending frequencies.

Data Summary: Key IR Absorptions

Vibrational Mode Unlabeled Propan-1-ol (cm⁻¹) 1,1,3,3,3-Pentadeuteropropan-1-ol (cm⁻¹)
O-H Stretch (broad) ~3200-3600 ~3200-3600
C-H Stretch (sp³) ~2850-2960 Greatly diminished intensity
C-D Stretch (sp³) Absent ~2100-2250

| C-O Stretch | ~1050-1150 | ~1050-1150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for determining the precise location of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can definitively confirm the isotopic labeling pattern. For this analysis, ¹H NMR and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

  • Expected Spectrum: In standard propan-1-ol, one would expect signals for the CH₃, the central CH₂, the CH₂OH, and the OH protons. In our deuterated compound, the signals for the protons on C1 and C3 will be absent.

    • C2-H₂ Signal: The only remaining alkyl signal will be from the two protons on C2 (-CH₂-). These protons are coupled to the two deuterium atoms on C1. Since deuterium has a spin quantum number (I) of 1, it will split the proton signal into a quintet (2nI+1 = 221+1 = 5) with a 1:2:3:2:1 intensity ratio.[11]

    • O-H Signal: The hydroxyl proton will appear as a broad singlet, which will disappear upon the addition of D₂O to the NMR tube.

¹³C NMR Spectroscopy

  • Expected Spectrum: In a proton-decoupled ¹³C NMR spectrum, all three carbon atoms will be visible, but their appearance will be altered by the attached deuterium.

    • C1 and C3 Signals: The signals for C1 and C3 will be split into multiplets due to one-bond coupling with deuterium (¹J_CD). The C1 signal, coupled to two deuterons, will appear as a quintet. The C3 signal, coupled to three deuterons, will appear as a septet.

    • Signal Intensity: The intensities of the C1 and C3 signals will be significantly lower than the C2 signal due to the loss of the Nuclear Overhauser Effect (NOE) from attached protons and longer relaxation times.

    • C2 Signal: The C2 signal will appear as a sharp singlet.

Data Summary: Predicted NMR Data (in CDCl₃)

Nucleus Position Unlabeled Propan-1-ol 1,1,3,3,3-Pentadeuteropropan-1-ol
¹H C1 (-CH₂OH) ~3.58 ppm (triplet) Absent
C2 (-CH₂-) ~1.58 ppm (sextet) ~1.56 ppm (quintet)
C3 (-CH₃) ~0.92 ppm (triplet) Absent
OH Variable (broad singlet) Variable (broad singlet)
¹³C C1 ~64.5 ppm ~64 ppm (quintet, low intensity)
C2 ~26.5 ppm ~26 ppm (singlet)

| | C3 | ~10.5 ppm | ~10 ppm (septet, low intensity) |

Note: Chemical shifts are approximate and can vary with solvent and concentration.[12][13]

Applications in Research and Drug Development

The utility of compounds like 1,1,3,3,3-pentadeuteropropan-1-ol and other deuterated molecules extends across several key areas of pharmaceutical science:

  • Metabolic Pathway Elucidation: By using deuterated tracers, researchers can track the metabolic fate of a drug molecule. The distinct mass signature allows for easy identification of metabolites by mass spectrometry, helping to map complex biochemical pathways.[3]

  • Pharmacokinetic (PK) Studies: Deuterated compounds are invaluable as internal standards in quantitative bioanalysis (e.g., LC-MS/MS).[1] Their chemical similarity to the analyte ensures they behave almost identically during sample extraction and ionization, but their different mass allows for precise quantification.

  • Improving Therapeutic Agents (Deuterated Drugs): This is the most impactful application. If a drug is metabolized via hydrogen abstraction at a specific site, replacing that hydrogen with deuterium can slow the process, leading to:

    • Enhanced Metabolic Stability: The drug remains in its active form for longer.[1][2]

    • Improved Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[1]

    • Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through oxidation at a specific C-H bond, deuteration at that site can mitigate its formation.[2]

    • Extended Drug Half-Life: This can lead to less frequent dosing, improving patient compliance.[2]

The successful development and FDA approval of deuterated drugs have validated this strategy, moving it from a theoretical concept to a practical tool in medicinal chemistry.[4][14]

Conclusion

1,1,3,3,3-Pentadeuteropropan-1-ol, while a simple molecule, provides a powerful case study in the synthesis and rigorous characterization of isotopically labeled compounds. The logical application of mass spectrometry, IR spectroscopy, and NMR spectroscopy allows for the unambiguous confirmation of its molecular structure and the precise location of the deuterium labels. The principles demonstrated here are directly applicable to the far more complex active pharmaceutical ingredients being developed today. As the pharmaceutical industry continues to seek drugs with optimized properties, the strategic use of deuterium will undoubtedly remain a cornerstone of modern medicinal chemistry and drug development.

References

  • Uvdal, P., Wiegand, B. C., Serafin, J. G., & Friend, C. M. (1992). Isotopic labeling as a tool to establish intramolecular vibrational coupling: The reaction of 2-propanol on Mo(110). The Journal of Chemical Physics. Available at: [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. docbrown.info. Available at: [Link]

  • Serafini, M., & Cargnin, S. (2019). Applications of Deuterium in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Serafini, M., & Cargnin, S. (2019). Applications of Deuterium in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Neuland Labs. (2023). What Pharmacological Advantages Can Deuterated APIs Deliver?. Neuland Labs. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. docbrown.info. Available at: [Link]

  • NIST. (n.d.). Isotopic criteria in the characterization of aromatic molecules. 2. Influence of the chemical elaboration process. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Infrared spectroscopy. RSC Education. Available at: [Link]

  • University of California, Davis. (n.d.). Notes on NMR Solvents. UCDavis Chem. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. orgchemboulder.com. Available at: [Link]

  • NIST. (n.d.). 1-Propanol. NIST WebBook. Available at: [Link]

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A Technical Guide to the Physical Properties of Deuterated n-Propyl Alcohol for Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Physical Properties of Deuterated n-Propyl Alcohol

Abstract

Deuterated n-propyl alcohol, an isotopologue of propan-1-ol where one or more hydrogen atoms are substituted with deuterium, is a critical component in advanced scientific research and development. Its applications range from serving as a non-interfering solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to its use as a metabolic tracer in pharmacokinetic studies. The substitution of protium with the heavier deuterium isotope induces subtle but significant changes in the molecule's physical properties. This guide provides a comprehensive overview of these properties, including density, boiling point, melting point, refractive index, and viscosity, across various deuteration levels of n-propyl alcohol. We delve into the theoretical underpinnings of the isotopic effects responsible for these changes, present a comparative analysis of key physical data, outline standard experimental methodologies for their validation, and discuss the practical implications for researchers, scientists, and drug development professionals.

Introduction to Deuteration and n-Propyl Alcohol

n-Propyl alcohol (propan-1-ol) is a primary alcohol with the chemical formula CH₃CH₂CH₂OH. It is a colorless liquid that is fully miscible with water and most organic solvents.[1][2] Its utility as a solvent and a chemical intermediate is well-established in the pharmaceutical and chemical industries.[1]

Deuteration is the process of replacing hydrogen atoms (¹H, or protium) in a molecule with their heavier, stable isotope, deuterium (²H or D). This substitution, while not altering the fundamental chemical reactivity, modifies the physical characteristics of the molecule due to the significant mass difference between protium and deuterium. In the context of n-propyl alcohol, this leads to a series of valuable isotopologues, such as propan-1-ol-OD, propan-1-ol-d₃, and the fully deuterated propan-1-ol-d₈.

The primary drivers for the use of deuterated n-propyl alcohol in scientific applications include:

  • NMR Spectroscopy: As a deuterated solvent, it produces a simplified ¹H NMR spectrum by eliminating solvent signals that would otherwise obscure the signals from the analyte.[3]

  • Kinetic Isotope Effect (KIE) Studies: The difference in bond strength between C-H and C-D bonds leads to different reaction rates. Studying these effects provides deep insight into reaction mechanisms.[4][5]

  • Metabolic Tracing: In drug development, deuterated analogues of a drug molecule are used to track its metabolic fate. The mass difference allows for easy differentiation between the parent compound and its metabolites using mass spectrometry, without significantly altering the drug's biological activity.[6]

The Isotopic Effect on Physical Properties: A Theoretical Framework

The observable differences in physical properties between a deuterated compound and its non-deuterated counterpart are rooted in the mass difference between deuterium and protium. Deuterium has approximately twice the mass of hydrogen. This mass increase has a profound effect on the vibrational energy of chemical bonds.

According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero. It possesses a minimum amount of vibrational energy known as the Zero-Point Energy (ZPE). The ZPE of a bond is inversely proportional to the reduced mass of the atoms involved. Consequently, a C-D bond has a lower ZPE than a C-H bond, and an O-D bond has a lower ZPE than an O-H bond. This means that bonds to deuterium are stronger and less easily broken.

This difference in bond energy and vibrational frequency influences intermolecular forces. For instance, hydrogen bonding in deuterated alcohols (R-OD) is slightly stronger than in their protium counterparts (R-OH). These subtle changes at the molecular level manifest as measurable differences in macroscopic physical properties such as density, viscosity, and, to a lesser extent, boiling point.[7]

Comparative Physical Properties of n-Propyl Alcohol Isotopologues

The degree of deuteration directly and systematically impacts the physical properties of n-propyl alcohol. The following table summarizes the key physical data for n-propyl alcohol and several of its deuterated analogues, compiled from authoritative sources.

Propertyn-Propyl Alcohol (C₃H₈O)n-Propyl Alcohol-OD1-Propanol-3,3,3-d₃1-Propanol-d₇1-Propanol-d₈
Molecular Weight ( g/mol ) 60.10[8]61.10[3]63.1167.14[9]68.16 (Approx.)
Density (g/mL at 25 °C) 0.804[10][11]0.817[3]0.8400.896[9]0.912
Boiling Point (°C) 97[1][10]N/A97 (lit.)97 (lit.)[9]97 (lit.)
Melting Point (°C) -127[10][11]N/A-127 (lit.)-127 (lit.)[9]-127 (lit.)
Refractive Index (n20/D) 1.384 (lit.)[10][11]N/AN/AN/A1.384 (lit.)
Viscosity (cP at 20 °C) ~2.30[12][13]N/AN/AN/AN/A

Key Observations:

  • Density: There is a clear and progressive increase in density with the number of deuterium atoms. This is the most pronounced physical change and is a direct consequence of the increased molecular mass within a similar molecular volume.

  • Boiling and Melting Points: The literature values for the boiling and melting points of deuterated variants are often cited as identical to the non-deuterated compound.[14] While minor differences are expected due to altered intermolecular forces, they are often within the typical experimental uncertainty of the measurement and may not be consistently reported.

  • Refractive Index: This property is related to how light propagates through the substance. For 1-Propanol-d₈, the reported value is identical to that of standard n-propyl alcohol, suggesting that the overall effect of deuteration on this specific property is minimal.

Standard Methodologies for Physical Property Determination

To ensure the reliability and reproducibility of data, the physical properties of deuterated solvents must be determined using standardized, validated methods. The trustworthiness of any protocol relies on a self-validating system of precise instrumentation and controlled conditions.

Experimental Workflow for Solvent Characterization

The following diagram outlines a generalized workflow for the comprehensive physical characterization of a deuterated solvent like n-propyl alcohol.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Physical Property Measurement cluster_2 Phase 3: Data Finalization Sample Sample Acquisition (Deuterated n-Propyl Alcohol) Purity Purity & Identity Verification (GC-MS, NMR Spectroscopy) Sample->Purity Density Density Measurement (Oscillating U-tube densitometer) Purity->Density BP Boiling Point Determination (Ebulliometer) Density->BP RI Refractive Index Measurement (Abbe Refractometer) BP->RI Viscosity Viscosity Measurement (Capillary Viscometer) RI->Viscosity Analysis Data Compilation & Analysis (Comparison to standards) Viscosity->Analysis CoA Generation of Certificate of Analysis (CoA) Analysis->CoA

Caption: Generalized experimental workflow for the characterization of deuterated solvents.

Detailed Experimental Protocols
  • Density Measurement:

    • Principle: Measurement of mass per unit volume.

    • Methodology (Oscillating U-tube): A calibrated, oscillating U-shaped tube is filled with the sample. The instrument measures the oscillation frequency, which is directly related to the density of the liquid.

    • Causality: This method is chosen for its high precision and requirement for small sample volumes. Temperature control is critical, as density is highly temperature-dependent; measurements are typically performed at 20°C or 25°C.

  • Boiling Point Determination:

    • Principle: The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

    • Methodology (Ebulliometer): The sample is heated, and the equilibrium temperature of the vapor and liquid is measured with a calibrated thermometer. The atmospheric pressure must be recorded and the boiling point corrected to standard pressure (760 mmHg) if necessary.

    • Causality: This provides a key measure of liquid volatility and purity. A sharp, constant boiling point is indicative of a pure substance.

  • Refractive Index Measurement:

    • Principle: The ratio of the speed of light in a vacuum (or air) to its speed in the substance.[15]

    • Methodology (Abbe Refractometer): A few drops of the sample are placed on the prism. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through, and the angle of refraction is measured.

    • Causality: This is a highly sensitive measure of a substance's composition. It is performed at a controlled temperature (usually 20°C) as the refractive index varies with temperature.

  • Viscosity Measurement:

    • Principle: A measure of a fluid's internal resistance to flow.[13]

    • Methodology (Capillary Viscometer): The time required for a fixed volume of the sample to flow through a calibrated capillary tube under the force of gravity is measured.

    • Causality: Viscosity is dependent on the strength of intermolecular forces. Stronger hydrogen bonding, as expected with deuteration, should theoretically lead to a slight increase in viscosity. Temperature control is essential as viscosity decreases significantly with increasing temperature.

Applications in Research and Drug Development

The well-defined physical properties of deuterated n-propyl alcohol are fundamental to its successful application in various scientific fields.

  • High-Resolution NMR Spectroscopy: As a deuterated solvent, its primary role is to dissolve the analyte without contributing interfering signals to the ¹H NMR spectrum. Its liquid state at room temperature, miscibility, and low viscosity make it an effective solvent for a wide range of samples.

  • Elucidating Reaction Mechanisms: The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a chemical reaction. By comparing the reaction rate of a substrate containing a C-H bond to an identical substrate with a C-D bond, researchers can determine if that bond is broken in the slowest step of the mechanism. The physical properties of the deuterated solvent must be well-understood to ensure that observed effects are due to the KIE and not artifacts from changes in the reaction medium.

  • Pharmacokinetic and Metabolism Studies: Deuterated compounds are indispensable in modern drug development for studying absorption, distribution, metabolism, and excretion (ADME). The physical properties of the deuterated tracer must closely mimic the non-deuterated drug to ensure its biological behavior is unchanged.

The diagram below illustrates the role of a deuterated compound in a typical pharmacokinetic study.

G cluster_0 Phase 1: Dosing & Sampling cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Pharmacokinetic Modeling Drug Administer Deuterated Drug Candidate (Tracer) System Biological System (In Vitro or In Vivo) Drug->System Sample Collect Time-Point Samples (e.g., Blood, Plasma) System->Sample LCMS LC-MS/MS Analysis Sample->LCMS Diff Differentiate Tracer from Metabolites via Mass Shift LCMS->Diff Quant Quantify Concentrations of Parent Drug and Metabolites Diff->Quant Profile Determine Pharmacokinetic Profile (Half-life, Clearance, etc.) Quant->Profile Report Generate ADME Report Profile->Report

Caption: The role of deuterated compounds in a drug metabolism and pharmacokinetics (DMPK) study.

Conclusion

The substitution of hydrogen with deuterium in n-propyl alcohol results in a series of isotopologues with systematically altered physical properties. The most significant change is a predictable increase in density, which correlates directly with the degree of deuteration. While properties like boiling point and refractive index show minimal deviation, their precise characterization is essential for ensuring the purity and identity of the material. A thorough understanding and validation of these physical properties are paramount for the reliable use of deuterated n-propyl alcohol in sensitive applications such as NMR spectroscopy, mechanistic studies, and pharmaceutical research. This guide provides the foundational knowledge and methodologies required by scientists to confidently integrate these valuable compounds into their work.

References

  • ChemBK. (n.d.). Propan-1-ol. Retrieved from ChemBK. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propanol. PubChem Compound Database. Retrieved from [Link]

  • chemeurope.com. (n.d.). Propan-1-ol. Retrieved from chemeurope.com. [Link]

  • chemeurope.com. (n.d.). Propan-1-ol (data page). Retrieved from chemeurope.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propan-3-d-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propanol-3,3,3-d3. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Propanol. Retrieved from Wikipedia. [Link]

  • Pharmaffiliates. (n.d.). 1-Propan-1,1,2,2,3,3,3-d7-ol. Retrieved from Pharmaffiliates. [Link]

  • MySkinRecipes. (n.d.). n-Propyl Alcohol-OD. Retrieved from MySkinRecipes. [Link]

  • Stenutz. (n.d.). n-propyl alcohol. Retrieved from Stenutz. [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. International Journal of Molecular Sciences, 23(8), 4169. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Iso-Propyl alcohol-d8 (2-propanol-d8). Retrieved from ResolveMass. [Link]

  • MolecularCloud. (2024, November 19). Physical and Chemical Properties of Alcohols. Retrieved from MolecularCloud. [Link]

  • Fitzpatrick, P. F. (2015). Combining solvent isotope effects with substrate isotope effects in mechanistic studies of alcohol and amine oxidation by enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(11), 1746–1755. [Link]

  • EBSCO. (n.d.). Isotopic Effects In Chemical Reactions. Research Starters. Retrieved from EBSCO. [Link]

  • Lesman. (n.d.). Refractive Indices of Known Materials. Retrieved from Lesman. [Link]

  • Gaylord Chemical. (n.d.). n-Propyl Alcohol Solvent Properties. Retrieved from Gaylord Chemical. [Link]

  • Honeywell. (n.d.). Viscosity. Retrieved from Honeywell. [Link]

  • Honeywell. (n.d.). Refractive Index. Retrieved from Honeywell. [Link]

  • RefractiveIndex.INFO. (n.d.). Refractive index of C3H7OH (Propanol) - Moutzouris. Retrieved from RefractiveIndex.INFO. [Link]

  • Consolidated Chemical. (n.d.). N-Propyl Alcohol – Industrial and Laboratory Grade Solvent. Retrieved from Consolidated Chemical. [Link]

Sources

PROPYL-1,1,3,3,3-D5 ALCOHOL CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to PROPYL-1,1,3,3,3-D5 ALCOHOL (CAS: 188894-71-5)

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 188894-71-5, is a deuterated form of n-propyl alcohol.[1][2][3] In this isotopologue, five hydrogen atoms on the first and third carbon atoms of the n-propanol molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in quantitative analysis using mass spectrometry, and in metabolic research.[4]

The substitution of hydrogen with deuterium imparts a higher molecular weight, which is easily distinguishable by mass spectrometry, but does not significantly alter the compound's chemical properties. This unique characteristic allows it to serve as an ideal internal standard, a tracer for studying metabolic pathways, and a specialized starting material in complex organic synthesis. This guide provides a comprehensive overview of its properties, applications, and a detailed protocol for its use in a research setting, tailored for scientists and professionals in drug development and analytical sciences.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are critical for its application, handling, and storage.

PropertyValueSource(s)
CAS Number 188894-71-5[1][2][3]
Molecular Formula C₃H₃D₅O[1]
Molecular Weight ~65.13 g/mol [1][2]
Density ~0.862 g/cm³[2]
Boiling Point ~95.8 °C at 760 mmHg[2]
Flash Point ~15 °C[2]
Appearance Colorless liquid
Isotopic Purity Typically ≥98 atom % D[4]
Solubility Miscible with water and common organic solvents[5]
Storage Store at room temperature, protected from moisture.[6]

Synthesis and Quality Control

Manufacturing Insights

The synthesis of specifically labeled deuterated compounds like this compound is a multi-step process requiring specialized reagents and techniques. While proprietary methods vary, a general synthetic approach involves the use of deuterium-donating reagents to introduce the isotope at specific molecular positions. One plausible route could involve the reduction of a deuterated precursor, such as a pentadeuterated propionaldehyde or a related ester, using a standard reducing agent. The key challenge lies in achieving high isotopic enrichment at the desired positions without scrambling the deuterium atoms to other parts of the molecule.

Causality in Quality Control: Ensuring Analytical Integrity

The utility of a deuterated standard is directly dependent on its purity. Therefore, rigorous quality control is not merely a procedural step but the foundation of its trustworthiness in quantitative assays.

  • Chemical Purity: This is typically assessed by Gas Chromatography (GC) with a Flame Ionization Detector (FID). The analysis ensures that the material is free from other organic compounds that could interfere with the assay. A high chemical purity (e.g., >99%) is essential to prevent co-eluting peaks that could artificially inflate the signal of the analyte or the standard.

  • Isotopic Enrichment: The percentage of deuterium incorporation is a critical parameter. It is determined using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. High isotopic enrichment (typically >98 atom % D) is necessary to ensure that the contribution of the unlabeled (d₀) species within the standard is negligible. This prevents cross-talk between the analytical standard and the analyte signal, which is crucial for accurate quantification at low concentration levels.

Core Applications in Research and Development

The Gold Standard: Internal Standard in Mass Spectrometry

The most prominent application of this compound is as an internal standard (IS) for the quantification of n-propyl alcohol by GC-MS or LC-MS.[4][7]

Expertise in Action: Why Deuterated Standards Excel

An ideal internal standard should behave identically to the analyte during sample extraction, derivatization, and chromatographic separation, but be distinguishable by the detector.[8] Deuterated standards are considered the "gold standard" for several reasons:

  • Co-elution: A deuterated standard has nearly identical physicochemical properties to its non-deuterated counterpart, causing it to co-elute during chromatography. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer source.

  • Correction for Variability: By adding a known amount of the internal standard to every sample, standard, and blank at the beginning of the workflow, it provides a reference point. Any loss of analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal, rather than the absolute analyte signal, is used for quantification. This ratio remains stable even with sample loss, correcting for variations in recovery.[9]

  • Instrumental Drift: The IS also corrects for minor fluctuations in instrument performance, such as injection volume variability and detector response, over the course of an analytical run.

Experimental Protocol: Quantification of n-Propanol in a Biological Matrix using GC-MS

1. Preparation of Stock Solutions

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of n-propyl alcohol and dissolve in 10 mL of methanol.

  • Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

2. Construction of the Calibration Curve

  • Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free blood) with the analyte stock solution to achieve final concentrations ranging from, for example, 10 ng/mL to 1000 ng/mL.

  • To each calibration standard (e.g., 100 µL), add a fixed amount of the internal standard stock solution (e.g., 10 µL of 100 µg/mL IS stock). This ensures a constant IS concentration in every sample.

3. Sample Preparation

  • To 100 µL of the unknown sample, add the same fixed amount of the internal standard (10 µL of 100 µg/mL IS stock).

  • Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for GC-MS analysis.

4. GC-MS Analysis

  • GC Column: Use a column suitable for volatile compounds, such as a DB-WAX or equivalent.[11]

  • Injection: Inject 1 µL of the supernatant from the prepared samples and standards.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

    • Monitor a characteristic ion for n-propanol (e.g., m/z 31).

    • Monitor a characteristic ion for this compound (e.g., m/z 36, corresponding to the deuterated fragment).

5. Data Processing and Quantification

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot this ratio against the known concentration of each calibration standard to generate a linear calibration curve.

  • Calculate the peak area ratio for the unknown samples and determine their concentration by interpolating from the calibration curve. The linearity of the curve (R² > 0.99) validates the method's accuracy across the desired concentration range.[9]

Workflow Visualization

The following diagram illustrates the logical flow of using an internal standard for quantitative analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Unknown Sample is Add Fixed Amount of PROPYL-D5-ALCOHOL (IS) s1->is s2 Calibration Standards (Known Concentrations) s2->is s3 Extraction / Cleanup (e.g., Protein Precipitation) is->s3 s4 GC-MS Analysis s3->s4 s5 Measure Peak Areas: - Analyte (n-Propanol) - Internal Standard (IS) s4->s5 s6 Calculate Peak Area Ratio (Analyte Area / IS Area) s5->s6 s7 Generate Calibration Curve (Ratio vs. Concentration) s6->s7 s8 Interpolate Sample Concentration from Curve s7->s8 end end s8->end Final Quantified Result

Caption: Workflow for quantitative analysis using an internal standard.

Other Key Applications
  • Metabolic and Mechanistic Studies: As a stable isotope-labeled compound, this compound can be used as a tracer to study the metabolic fate of n-propanol or propyl-containing molecules in biological systems. The deuterium label allows researchers to follow the compound and its metabolites through complex pathways without the need for radioactive labeling.[4]

  • NMR Solvents and Reagents: While fully deuterated solvents like propanol-d8 are more common for general NMR spectroscopy to avoid solvent signals, partially deuterated compounds are valuable in specialized NMR experiments.[7][12][13] They can be used to probe specific chemical environments or as starting materials for synthesizing more complex deuterated molecules for structural analysis.

Handling, Storage, and Safety

Based on the properties of its non-deuterated analogue, n-propyl alcohol, this compound should be handled with appropriate care.

  • Safety: It is a flammable liquid, and its vapors may form explosive mixtures with air.[5] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are required.

  • Storage: The compound is stable under recommended storage conditions.[6] It should be stored at room temperature in a tightly sealed container to prevent the absorption of moisture and protected from light.[6] After extended periods (e.g., three years), it is advisable to re-analyze the material for chemical purity before use.[6]

Conclusion

This compound is more than just a deuterated chemical; it is a precision tool that enables a higher degree of accuracy and reliability in analytical science. Its primary role as an internal standard in mass spectrometry-based quantification is critical for obtaining trustworthy data in fields ranging from forensic toxicology to pharmaceutical drug metabolism studies. By providing a stable, non-radioactive label and mimicking the chemical behavior of its natural counterpart, it allows researchers to overcome the inherent variabilities of complex sample preparation and instrumental analysis, ensuring that the final results are both accurate and reproducible.

References

  • Propanol-d8 for NMR Spectroscopy – High-Purity Deuterated Solvent. (n.d.). ARMAR Isotopes. Retrieved February 10, 2026, from [Link]

  • This compound | CAS#:188894-71-5. (n.d.). Chemsrc. Retrieved February 10, 2026, from [Link]

  • What to use as internal standards. (2009, February 27). Chromatography Forum. Retrieved February 10, 2026, from [Link]

  • 116 Analysis Method for Rum. (n.d.). National Tax Agency Japan. Retrieved February 10, 2026, from [Link]

  • Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector. (2016). Madridge Publishers. Retrieved February 10, 2026, from [Link]

  • Propyl Alcohol: Formation, Properties & Uses Explained. (n.d.). Vedantu. Retrieved February 10, 2026, from [Link]

  • (PDF) Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector. (2016, July). ResearchGate. Retrieved February 10, 2026, from [Link]

  • N-PROPYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved February 10, 2026, from [Link]

  • Selection of an Internal Standard for Postmortem Ethanol Analysis. (1996, April 16). FAA. Retrieved February 10, 2026, from [Link]

Sources

Technical Guide: Deuterated Solvents in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Signal Integrity, Field Stability, and Solubility Profiles

Introduction: Beyond Solubility

In high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, the solvent is not merely a passive carrier; it is an active component of the spectrometer’s stability system. While the primary chemical requirement is solubility, the spectroscopic requirement is "silence" and "stability."

We employ deuterated solvents (


H-enriched) for three critical mechanistic reasons:
  • Dynamic Range Management: Protonated solvents (e.g., H

    
    O, CHCl
    
    
    
    ) have molar concentrations of ~55 M and ~12 M, respectively. Without deuteration, the solvent signal would saturate the receiver, dwarfing solute signals (typically mM range) by a factor of
    
    
    .
  • Field Frequency Lock: Superconducting magnets drift over time. The spectrometer uses the deuterium frequency (

    
    H) as a continuous internal reference to maintain the magnetic field (
    
    
    
    ) constancy.
  • Shimming: The deuterium signal provides an isotropic monitoring source for homogenizing the magnetic field (shimming) via the

    
     and 
    
    
    
    gradients.

The Mechanics of the Deuterium Lock

Understanding the "Lock" is essential for troubleshooting unstable baselines. The lock system is a separate, parallel spectrometer operating at the deuterium Larmor frequency.

The Feedback Loop

The lock channel continuously monitors the dispersion mode signal of the solvent's deuterium nuclei. If the main magnetic field (


) drifts, the deuterium resonance frequency shifts.[1][2] The lock hardware detects this shift and applies a compensatory current to the 

shim coil, returning the field to the set value.

Critical Insight: A weak lock signal (due to low isotopic purity or poor shimming) results in a "wandering" magnetic field, causing line broadening and artifacts in 2D experiments.

Visualization: The Lock & Shim Feedback Loop

The following diagram illustrates the interdependence of the sample, the lock system, and the shim coils.

NMRLockSystem Sample NMR Sample (Deuterated Solvent) Probe Probehead (Transmitter/Receiver) Sample->Probe 2H Signal Emission LockUnit Lock Control Unit (Phase Sensitive Detector) Probe->LockUnit RF Signal ShimCoils Shim Coils (Z0, Z1, Z2...) LockUnit->ShimCoils Feedback Current (Correction) Console Workstation (TopSpin/VnmrJ) LockUnit->Console Lock Level Display Magnet Superconducting Magnet (B0 Field) ShimCoils->Magnet Field Homogenization Magnet->Sample B0 Stability Console->ShimCoils Manual Shim Adjust

Figure 1: The NMR Lock Feedback Loop. The system detects drift in the deuterium signal and actively corrects the magnetic field via the shim coils.[1]

Strategic Solvent Selection

Selecting a solvent is a balance between solubility, cost, and spectral interference.

Key Selection Parameters[3][4][5][6][7][8][9][10]
  • Solubility (Polarity): "Like dissolves like." Use dielectric constant (

    
    ) as a guide.
    
  • Interference: Every deuterated solvent has residual proton signals (e.g., 99.8% D means 0.2% H remains). These peaks must not overlap with critical sample regions.

  • Exchangeable Protons: Solvents like Methanol-d

    
     and D
    
    
    
    O contain exchangeable deuterons (-OD). These will exchange with -OH and -NH protons in your sample, causing those signals to disappear from the
    
    
    H spectrum.
    • Use this to your advantage: Run a spectrum in CDCl

      
      , then add a drop of D
      
      
      
      O ("D
      
      
      O Shake") to identify exchangeable protons.
  • Viscosity: High viscosity solvents (e.g., DMSO-d

    
    ) shorten 
    
    
    
    relaxation times, leading to broader peaks. Low viscosity solvents (Acetone-d
    
    
    ) yield sharper lines.
Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Unknown Sample Polarity Is the sample Polar? Start->Polarity NonPolar Non-Polar / Lipophilic Polarity->NonPolar No Polar Polar / Hydrophilic Polarity->Polar Yes Aromatics Contains Aromatics? NonPolar->Aromatics Exchange Observe OH/NH protons? Polar->Exchange CDCl3 Chloroform-d (CDCl3) Standard Choice Aromatics->CDCl3 No Benzene Benzene-d6 (Good for separating overlaps) Aromatics->Benzene Yes (Stacking effects) DMSO DMSO-d6 (Universal Polar Solvent) Exchange->DMSO Yes (Must see OH/NH) Methanol Methanol-d4 (Exchanges OH/NH) Exchange->Methanol No (Exchanges out) D2O Deuterium Oxide (D2O) (Biological/Salts) Exchange->D2O No (Salts/Proteins) Acetone Acetone-d6 (Sharp lines, low viscosity) Exchange->Acetone Yes (Alternative)

Figure 2: Decision logic for selecting the optimal NMR solvent based on sample chemistry and experimental goals.

Reference Data: Common Solvents

The following table aggregates data from authoritative sources, including Fulmer et al. and Cambridge Isotope Laboratories [1, 2].

SolventFormulaResidual

H Signal (

ppm)
H

O Signal (

ppm)*
Freezing Point (°C)Viscosity (Importance)
Chloroform-d CDCl

7.26 (s)1.56-64Low (Standard)
DMSO-d

(CD

)

SO
2.50 (quint)3.3318.4 High (Broad lines)
Methanol-d

CD

OD
3.31 (quint), 4.87 (s)4.87-98Low (Cryogenic work)
Acetone-d

(CD

)

CO
2.05 (quint)2.84-94Very Low (Sharpest lines)
Deuterium Oxide D

O
4.79 (s)4.793.8Medium
Benzene-d

C

D

7.16 (s)0.405.5Medium
Dichloromethane-d

CD

Cl

5.32 (t)1.52-95Low

*Note: Water chemical shifts are concentration and pH dependent. Values listed are typical for trace water.

Protocol: Self-Validating Sample Preparation

A poor sample yields poor data, regardless of spectrometer cost. This protocol ensures reproducibility and optimal shimming.

Materials
  • Precision NMR tubes (Wilmad 507-PP or equivalent).

  • Deuterated solvent (Ampoules preferred over bottles to minimize water uptake).

  • Glass wool or cotton for filtration.

  • Glass pipettes (Avoid plastic tips which can leach plasticizers like phthalates).

Workflow
  • Mass Measurement: Weigh 5–20 mg of sample into a clean vial (not directly into the NMR tube).

    • Why: Weighing in the tube often leaves powder on the upper walls, which interferes with shimming and concentration calculations.

  • Solvation: Add 0.6 – 0.7 mL of deuterated solvent to the vial. Ensure complete dissolution.

    • Validation: If the solution is cloudy, filter it. Suspended particles distort magnetic susceptibility, making a good shim impossible.

  • Filtration (Crucial Step): Pack a small plug of glass wool into a glass pipette. Filter the solution directly into the NMR tube.

    • Result: Removes dust and undissolved solids.

  • Volume Check: The solvent height should be 40–50 mm (approx 0.6 mL in a 5mm tube).

    • Causality: The receiver coil is centered in the magnet. If the volume is too low, the coil detects the air-liquid interface (susceptibility mismatch), ruining the lineshape. If too high, you waste solvent and complicate shimming.

  • Cap & Mix: Cap firmly and invert three times. Wipe the outside of the tube with a Kimwipe to remove skin oils (which appear as aliphatic peaks at 0.8–1.3 ppm).

Handling & Storage: The Hygroscopicity Trap

Deuterated solvents are notorious "water sponges."

  • The Problem: D

    
    O, DMSO-d
    
    
    
    , and CD
    
    
    OD are highly hygroscopic. A bottle of DMSO-d
    
    
    opened in a humid lab will absorb atmospheric water within minutes, resulting in a massive H
    
    
    O peak at 3.33 ppm that can obscure sample signals.
  • The Solution:

    • Ampoules: Use single-use ampoules (0.75 mL) for critical experiments.

    • Desiccators: Store open bottles in a desiccator with active desiccant.

    • Molecular Sieves: Add activated 4Å molecular sieves to bottles of CDCl

      
       or C
      
      
      
      D
      
      
      to scavenge water. Note: Avoid sieves in Acetone-d
      
      
      (aldol condensation risk) or acidic solvents.

References

  • Fulmer, G. R., et al. (2010).[3][4][5][6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[3] [Link]

  • Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Sample Preparation and Data Acquisition).

Sources

Methodological & Application

PROPYL-1,1,3,3,3-D5 ALCOHOL as an internal standard in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-D5 Topic: High-Sensitivity Quantitation of n-Propanol and Alkyl Impurities via Stable Isotope Dilution LC-MS/MS using Propyl-1,1,3,3,3-d5 Alcohol.

Executive Summary

This application note details a rigorous protocol for the quantification of n-Propanol (and structurally related primary alcohols) in complex biological and pharmaceutical matrices. While short-chain alcohols are traditionally analyzed via GC-FID/MS, modern drug development often requires the selectivity and sensitivity of LC-MS/MS , particularly when analyzing non-volatile matrices or trace genotoxic impurities.

Direct ESI-LC-MS analysis of n-propanol is unfeasible due to its low molecular weight, high polarity, and lack of ionizable functional groups. This protocol utilizes This compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) in a Dansyl Chloride (Dns-Cl) derivatization workflow .

Key Advantages:

  • Sensitivity: Dansylation introduces a tertiary amine, enhancing ESI+ response by

    
    -fold compared to direct injection.
    
  • Precision: The d5-isotopologue corrects for derivatization efficiency, matrix suppression, and retention time shifts.

  • Specificity: The +5 Da mass shift (

    
    ) prevents cross-talk with native n-propanol (
    
    
    
    ).

Scientific Rationale & Mechanism

The Challenge of Short-Chain Alcohols

Short-chain aliphatic alcohols possess high ionization energy and low proton affinity. In Reversed-Phase LC (RPLC), they elute near the void volume (


), suffering from massive ion suppression by salts.
The Solution: Dansylation Chemistry

We utilize Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to react with the primary hydroxyl group.

  • Base Catalysis: The reaction is catalyzed by DMAP (4-dimethylaminopyridine) and DIPEA (diisopropylethylamine) to facilitate the nucleophilic attack of the alcohol on the sulfonyl chloride.

  • Result: The formation of a Dansyl-Propyl sulfonate ester . This derivative is hydrophobic (retained well on C18) and contains a dimethylamino group that is easily protonated

    
    .
    
The Internal Standard: this compound
  • Structure:

    
    
    
  • Role: Unlike a generic structural analog, this SIL-IS undergoes the exact same derivatization reaction as the analyte. Any variance in reaction temperature, time, or quenching is mathematically cancelled out.

  • Mass Shift:

    • Native n-Propanol: MW 60.1

      
       Derivative MW 293.4 (
      
      
      
      )
    • Propyl-d5 Alcohol: MW 65.1

      
       Derivative MW 298.4 (
      
      
      
      )

Visual Workflows

Figure 1: Reaction Mechanism

The following diagram illustrates the chemical transformation of the analyte and the d5-IS into their detectable forms.

ReactionMechanism cluster_0 Reactants cluster_1 Detected Derivatives (ESI+) Propanol n-Propanol (Analyte) Conditions 65°C, 20 min Base: DMAP/DIPEA Propanol->Conditions PropylD5 Propyl-d5 (Internal Standard) PropylD5->Conditions Dansyl Dansyl Chloride (Reagent) Dansyl->Conditions Deriv_H Dansyl-Propyl [M+H]+: 294.4 Conditions->Deriv_H Derivatization Deriv_D5 Dansyl-Propyl-d5 [M+H]+: 299.4 Conditions->Deriv_D5 Derivatization

Caption: Chemical derivatization of n-Propanol and Propyl-d5 IS into ionizable sulfonate esters.

Figure 2: Analytical Workflow

Workflow Step1 1. Sample Preparation (Plasma/Formulation + Propyl-d5 IS) Step2 2. Protein Precipitation (if bio-fluid) with ACN Step1->Step2 Step3 3. Derivatization Add Dansyl-Cl + DMAP/DIPEA Incubate 60°C for 20 mins Step2->Step3 Step4 4. Quenching Add Methylamine (consumes excess Dansyl-Cl) Step3->Step4 Step5 5. LC-MS/MS Analysis C18 Column, ESI(+) Step4->Step5 Step6 6. Data Processing Ratio: Area(294) / Area(299) Step5->Step6

Caption: Step-by-step sample processing workflow ensuring matrix normalization via Propyl-d5.

Detailed Protocol

Reagents & Materials
  • Analyte: n-Propanol (ACS Grade).

  • Internal Standard: this compound (

    
     isotopic purity).
    
  • Derivatization Reagent: Dansyl Chloride (1 mg/mL in Acetone). Note: Do not use methanol as a solvent for the reagent, as it will react.

  • Catalyst Buffer: 0.1 M

    
     (aq) mixed 1:1 with Acetone OR 1 mg/mL DMAP in Dichloromethane (DCM).
    
  • Quenching Agent: Methylamine or Glycine solution.

Stock Solution Preparation
  • IS Stock (1 mg/mL): Weigh 10 mg Propyl-d5 alcohol into a 10 mL volumetric flask. Dilute to volume with Acetonitrile (ACN) . Store at -20°C.

    • Why ACN? Propanol is volatile; ACN has lower vapor pressure than DCM, reducing evaporation errors during storage.

  • Working IS Solution: Dilute Stock to 10

    
    g/mL in ACN.
    
Sample Preparation (Biological Fluid)
  • Aliquot: Transfer 50

    
    L of plasma/serum to a 1.5 mL Eppendorf tube.
    
  • Spike IS: Add 10

    
    L of Working IS Solution (Propyl-d5). Vortex.
    
  • Precipitate: Add 150

    
    L cold ACN. Vortex 1 min. Centrifuge at 12,000 x g for 5 min.
    
  • Transfer: Move 100

    
    L of supernatant to a glass vial.
    
Derivatization Reaction
  • Add Reagents: To the supernatant, add:

    • 50

      
      L Dansyl Chloride solution (in Acetone).
      
    • 50

      
      L 0.1 M 
      
      
      
      (pH buffer).
  • Incubate: Seal vial tightly. Heat at 60°C for 20 minutes .

    • Critical Control: Do not exceed 70°C to prevent degradation of the sulfonate ester.

  • Quench: Add 20

    
    L of 0.5 M Methylamine. Incubate 5 min.
    
    • Why? Excess Dansyl Chloride damages the LC column and MS source. Methylamine reacts with it to form a neutral byproduct that elutes early.

  • Clarify: Centrifuge again if any precipitate forms. Transfer to LC vial.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS coupled to UHPLC.

ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8

m
Retains the hydrophobic dansyl tag.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation

.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong elution solvent.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Gradient 0-1 min: 30% B; 1-5 min: 30%

95% B; 5-7 min: 95% B.
Fast ramp ensures sharp peaks.
Ionization ESI Positive ModeDansyl tertiary amine ionizes readily.
Source Temp 350°CEnsures desolvation of the derivative.
MRM Transitions (Mass Spectrometry)
CompoundPrecursor (

)
Product (

)
CE (eV)Dwell (ms)Type
Dansyl-Propyl 294.4 170.1 2550Quant
Dansyl-Propyl294.4156.03550Qual
Dansyl-Propyl-d5 299.4 170.1 2550Quant (IS)

Note: The product ion 170.1 corresponds to the dimethylaminonaphthalene moiety, which is the most stable fragment for both the analyte and the IS.

Validation & Quality Control

Linearity & Range
  • Prepare calibration standards (0.1, 0.5, 1, 10, 50, 100

    
    g/mL n-Propanol) spiked with constant Propyl-d5.
    
  • Plot Area Ratio (Analyte/IS) vs. Concentration Ratio.

  • Acceptance:

    
    .
    
Isotope Effects
  • Retention Time: Deuterated compounds may elute slightly earlier than non-deuterated analogs on C18 columns (Inverse Isotope Effect).

  • Check: Ensure Propyl-d5 and n-Propanol retention times are within

    
     min. If separation is too large (>0.1 min), matrix suppression may not be perfectly corrected.
    
Troubleshooting
  • Low Signal: Check pH during derivatization. The reaction requires basic conditions (

    
    ) to proceed, but the LC-MS requires acidic conditions. Ensure the final injection solvent is compatible.
    
  • Interference: If the "Blank" shows a peak at 294.4, check the acetone/ACN solvents for n-propanol contamination (common in lab solvents).

References

  • Tang, Z.[1] & Guengerich, F. P. (2009).[1][2] Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts.[1][2][3] Analytical Chemistry, 81(8), 3071–3078.[1]

  • LGC Standards. (2024). Product Sheet: iso-Propyl-1,1,1,3,3,3-d6 Alcohol (Reference for Deuterated Standards).

  • Wong, J. et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals. Journal of Chromatography A, 1446, 78-90.

  • CDN Isotopes. (2024). n-Propyl-1,1,3,3,3-d5 Alcohol Product Specifications.

Sources

Application Notes & Protocols: The Strategic Use of PROPYL-1,1,3,3,3-D5 ALCOHOL in NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Solvent

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a deuterated solvent is a critical decision that dictates the quality and interpretability of the acquired data.[1][2] While common solvents like Chloroform-d or DMSO-d6 are workhorses of the modern chemistry lab, specialized applications demand solvents with unique properties.[3] PROPYL-1,1,3,3,3-D5 ALCOHOL (also known as 1-Propanol-d5) emerges as a strategic choice for researchers facing specific analytical challenges. Its distinct polarity, hydrogen bonding capabilities, and chemical shift window make it an invaluable tool for dissolving moderately polar analytes, studying reaction mechanisms, and performing quantitative analyses.

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of steps to explain the underlying scientific principles. It is designed for researchers, scientists, and drug development professionals who seek to leverage this solvent to its full potential.

Physicochemical Profile and Strategic Advantages

Understanding the fundamental properties of this compound is key to its effective application. The deuteration at the 1 and 3 positions significantly reduces the solvent's own signal intensity in ¹H NMR spectra, providing a clearer window for observing the analyte's protons.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueRationale for Importance in NMR
CAS Number 188894-71-5[5][6][7]Unique identifier for sourcing and safety information.
Molecular Formula C₃H₃D₅O[8]Indicates the extent and position of deuterium labeling.
Molecular Weight 65.13 g/mol [7][8]Necessary for accurate concentration calculations.
Isotopic Enrichment Typically ≥98 atom % D[7]High enrichment minimizes residual proton signals, ensuring a clean baseline.[9]
Boiling Point ~97 °C (for unlabeled 1-Propanol)[10]Allows for variable temperature (VT) NMR studies over a broad range.
Density ~0.804 g/mL (for unlabeled 1-Propanol)[10]Important for volumetric measurements and sample preparation.
Storage Room temperature, tightly sealed[7]Propanol is hygroscopic; proper storage prevents water contamination.

Key Advantages:

  • Intermediate Polarity: It effectively dissolves a range of compounds that are poorly soluble in highly polar solvents like D₂O or less polar solvents like CDCl₃.

  • Protic Nature: The presence of the hydroxyl group (-OH) makes it an ideal solvent for studying analytes with exchangeable protons (e.g., alcohols, amines, amides) and for investigating hydrogen bonding interactions.[11]

  • Minimal ¹H NMR Interference: The deuteration leaves only a few residual proton signals, which are well-characterized and typically do not overlap with analyte signals of interest.

Decision-Making Workflow: Is this compound the Right Choice?

Choosing the correct solvent is a foundational step for a successful NMR experiment.[12] This decision tree helps guide the selection process.

G cluster_legend Legend StartNode Decision Point ProcessNode Action/Consideration EndNode Solvent Choice RejectNode Alternative Solvent start Start: Analyte Solubility? sol_check Is the analyte poorly soluble in common solvents (CDCl₃, DMSO-d₆)? start->sol_check polar_check Is the analyte moderately polar? sol_check->polar_check Yes consider_alt Consider alternative solvents (e.g., MeOD-d₄, Toluene-d₈) sol_check->consider_alt No h_bond_check Are hydrogen bonding or exchangeable protons of interest? polar_check->h_bond_check Yes polar_check->consider_alt No use_d5 Use PROPYL-1,1,3,3,3-D5 ALCOHOL h_bond_check->use_d5 Yes h_bond_check->use_d5 No (Still a good choice for solubility)

Caption: Decision tree for selecting this compound.

Experimental Protocols

Scientist's Note: Before beginning, ensure all glassware, including NMR tubes, is scrupulously clean and dry to prevent contamination.[12] The quality of your spectrum is directly proportional to the quality of your sample preparation.

Protocol 1: Standard Sample Preparation for Qualitative Analysis

This protocol is designed for routine ¹H and ¹³C NMR analysis to confirm the structure of a synthesized compound or isolated natural product.

Objective: To prepare a homogeneous, contaminant-free sample for structural elucidation.

Materials:

  • This compound

  • Analyte (5-25 mg for ¹H; 50-100 mg for ¹³C)[1]

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

  • Small vial (e.g., 2 mL)

Step-by-Step Methodology:

  • Weighing the Analyte: Accurately weigh the required amount of your analyte directly into a clean, dry vial.

    • Rationale: Starting with a known mass is good practice and essential if any quantitative estimation is later required.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of this compound to the vial.[13]

    • Rationale: This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height covers the instrument's detection coil for proper shimming and signal detection.[13]

  • Dissolution: Cap the vial and vortex for 30-60 seconds to ensure the analyte is completely dissolved. Visually inspect the solution against a light source to check for any suspended particles.

    • Rationale: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals. Inhomogeneity leads to line broadening and poor shim.[12]

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using a Pasteur pipette. Avoid transferring any particulate matter.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.

  • Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine. Follow the specific instructions for your NMR spectrometer to load the sample.

Protocol 2: High-Precision Sample Preparation for Quantitative NMR (qNMR)

This protocol outlines the preparation of a sample for determining the purity or concentration of an analyte using an internal standard.

Objective: To prepare a sample with precisely known concentrations of analyte and internal standard for accurate quantification.

Materials:

  • This compound

  • Analyte (accurately weighed, ~10-20 mg)

  • Internal Standard (IS) (e.g., maleic acid, dimethyl sulfone; must be stable, non-reactive, soluble, and have signals that do not overlap with the analyte)

  • Class A volumetric flask (e.g., 1.00 mL or 2.00 mL)

  • Analytical balance (readable to 0.01 mg)[14]

Step-by-Step Methodology:

  • Precise Weighing: Accurately weigh the analyte and the chosen internal standard into separate, clean weighing boats. Record the masses to the highest precision possible.

    • Rationale: qNMR is a primary analytical method where accuracy is paramount. The precision of the final result is limited by the precision of the initial mass measurements.[15][16]

  • Stock Solution Preparation: Quantitatively transfer both the analyte and the internal standard into the same Class A volumetric flask.

  • Dissolution & Dilution: Add a small amount of this compound to the flask and swirl gently to dissolve the solids. Once dissolved, carefully add more solvent until the bottom of the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous.

    • Rationale: Incomplete mixing is a major source of error in qNMR. Every aliquot taken from the flask must be perfectly representative of the whole.

  • Transfer to NMR Tube: Transfer ~0.7 mL of the final solution to a high-quality NMR tube.

  • Data Acquisition: When setting up the NMR experiment, ensure acquisition parameters are optimized for quantification. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated, a 90° pulse angle, and a sufficient number of scans for a high signal-to-noise ratio.

    • Rationale: Unlike qualitative NMR, qNMR requires that the magnetization fully recovers between pulses to ensure the signal integral is directly proportional to the number of nuclei.[15]

Data Interpretation: Understanding the Solvent's Signature

Even with high deuteration levels, residual protonated solvent molecules will be present. Knowing their chemical shifts is vital to avoid misinterpreting them as analyte signals.

Table 2: Typical Residual Peaks for this compound

NucleusPeak (Multiplicity)Approximate Chemical Shift (δ, ppm)Notes
¹H -CH₂- (triplet)~3.4Residual protons on the C2 position.
¹H -OH (broad singlet)Variable (typically 2-5)Shift is highly dependent on temperature, concentration, and water content.[17][18]
¹³C -CD₂-~65
¹³C -CH₂-~25
¹³C -CD₃~10

Note: Chemical shifts are solvent and temperature-dependent and should be considered approximate.[17][19][20]

Workflow for NMR Sample Preparation

The following diagram illustrates the generalized workflow for preparing a high-quality NMR sample.

G cluster_workflow General NMR Sample Preparation Workflow cluster_quality Quality Checks weigh 1. Weigh Analyte (and Internal Standard for qNMR) dissolve 2. Add this compound (~0.7 mL) weigh->dissolve homogenize 3. Vortex/Mix until Fully Dissolved dissolve->homogenize transfer 4. Transfer Solution to NMR Tube homogenize->transfer check_dissolved Visual Inspection: No Particulates? homogenize->check_dissolved cap_label 5. Cap and Label Tube transfer->cap_label check_volume Correct Sample Height? transfer->check_volume acquire 6. Acquire NMR Spectrum cap_label->acquire check_dissolved->transfer check_volume->cap_label

Caption: A generalized workflow for NMR sample preparation.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Broad, distorted peaks Inhomogeneous sample; high sample viscosity; presence of paramagnetic impurities.Re-vortex the sample. If viscosity is high, consider gentle heating or further dilution. Ensure all glassware is free of metal contaminants.
Unexpected peaks in spectrum Contaminated solvent; dirty NMR tube; impurities in the analyte.Run a spectrum of the neat solvent to identify its impurity profile. Use high-purity solvents and meticulously clean glassware.[9]
Poor shim / distorted lineshape Incorrect sample volume; air bubble in the sample; precipitated solid.Ensure sample height is 40-50 mm.[13] Gently tap the tube to dislodge bubbles. If solid has crashed out, the sample may be too concentrated.
Drifting chemical shifts Temperature fluctuations; sample concentration effects.Allow the sample to equilibrate in the spectrometer for several minutes before acquisition. Be aware that chemical shifts can be concentration-dependent.[20]

References

  • MagniSolv™ Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy. Merck Millipore.
  • NMR Sample Preparation: The Complete Guide.
  • Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics.
  • NMR Sample Preparation.
  • Deuterated Solvents for NMR: Guide.
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
  • Solvents, deuterated for NMR for labor
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.
  • A Guide to Quantit
  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • This compound. Chemsrc.
  • This compound. ChemicalBook.
  • n-Propyl-1,1,3,3,3-d5 Alcohol. CLEARSYNTH.
  • n-Propyl-1,1,3,3,3-d5 Alcohol. CDN Isotopes.
  • Quantitative Nuclear Magnetic Resonance (qNMR): Principles and Practice. AZoM.
  • NMR Solvent Data Chart.
  • NMR Solvent D
  • 1-Propanol.

Sources

PROPYL-1,1,3,3,3-D5 ALCOHOL for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PK-D5-PROP Title: Advanced Pharmacokinetic Applications of Propyl-1,1,3,3,3-d5 Alcohol: Internal Standardization and Metabolic Kinetic Isotope Effects

Introduction & Rationale

In the precision-driven field of pharmacokinetics (PK) and drug metabolism (DMPK), This compound (1-Propanol-d5) represents a critical tool for two distinct but overlapping applications: quantitative bioanalysis and mechanistic enzymology.

As a stable isotopologue of 1-propanol (


), this molecule incorporates five deuterium atoms located at the C1 (alpha) and C3 (gamma) positions. This specific labeling pattern offers a "Deuterium Switch" that serves two purposes:
  • Bioanalytical Precision: It acts as an ideal Internal Standard (IS) for GC-MS quantitation of volatile alcohols, eliminating matrix effects and ionization variability due to its co-elution properties and distinct mass shift (+5 Da).

  • Mechanistic Probing (KIE): The deuteration at the C1 position (

    
    ) directly impacts the rate-limiting step of Alcohol Dehydrogenase (ADH) mediated oxidation. This allows researchers to measure Primary Kinetic Isotope Effects (KIE), probing enzyme mechanisms and metabolic stability.
    

Physicochemical Properties

PropertyDataNotes
Chemical Name 1-Propanol-1,1,3,3,3-d5
CAS Number 188894-71-5Distinct from fully deuterated (d8) or non-specific isomers.[1][2]
Molecular Formula

Molecular Weight ~65.13 g/mol +5.03 Da shift vs. unlabeled Propanol (60.10).
Structure

C1 and C3 are deuterated; C2 is protonated.
Boiling Point ~97 °CSimilar to unlabeled; slight isotope effect on vapor pressure possible.
Solubility Miscible in water, alcohol, etherIdeal for aqueous biological matrices (plasma/urine).
Purity Requirement

98 atom % D
Critical to prevent "M-1" interference in MS analysis.

Protocol I: Quantitative Bioanalysis (Internal Standard)

Objective: Quantification of 1-propanol (or related volatiles) in human plasma using Headspace GC-MS with Propyl-1,1,3,3,3-d5 as the Internal Standard.

Rationale: Unlike structural analogs (e.g., t-butanol) which may separate chromatographically and experience different matrix suppression, Propyl-d5 behaves nearly identically to the analyte during extraction and headspace equilibration but is spectrally distinct.

Workflow Diagram (Bioanalysis)

BioanalysisWorkflow Figure 1: Headspace GC-MS Workflow for Volatile Quantification using Propyl-d5 IS. Sample Biological Sample (Plasma/Urine 200 µL) IS_Add Add IS Spike (Propyl-d5 in Water) Sample->IS_Add 1:10 Ratio Salt Salting Out (Add 1g Na2SO4) IS_Add->Salt Saturation Incubate Headspace Incubation (65°C, 15 min) Salt->Incubate Seal Vial GCMS GC-MS Analysis (SIM Mode) Incubate->GCMS Gas Phase Injection

Step-by-Step Method
  • Stock Preparation:

    • Prepare a 10 mg/mL stock of Propyl-1,1,3,3,3-d5 in HPLC-grade water.

    • Dilute to a working IS concentration of 100 µg/mL.

  • Sample Preparation:

    • Transfer 200 µL of plasma/urine into a 20 mL headspace vial.

    • Add 20 µL of Propyl-d5 working IS.

    • Add 1.0 g of anhydrous sodium sulfate (

      
      ) to induce the "salting-out" effect, driving volatiles into the headspace.
      
    • Seal immediately with a PTFE/Silicone septum cap.

  • Headspace Conditions:

    • Incubation Temperature: 65°C.

    • Incubation Time: 15 minutes (with agitation).

    • Syringe Temperature: 70°C (to prevent condensation).

  • GC-MS Parameters:

    • Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane), 30m x 0.25mm ID.

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Injector: Split 10:1, 200°C.

    • MS Mode: Electron Impact (EI), SIM (Selected Ion Monitoring).

  • Detection (SIM Channels):

    • Analyte (1-Propanol): Target m/z 31 (

      
      ), Qualifier m/z 59.
      
    • Internal Standard (Propyl-d5): Target m/z 33 (

      
      ), Qualifier m/z 64.
      
    • Note: The base peak for primary alcohols is often the alpha-cleavage ion. For D5-propanol (

      
      ), alpha cleavage yields 
      
      
      
      (Mass 33).

Protocol II: Mechanistic PK (Metabolic Stability & KIE)

Objective: Determine the Primary Kinetic Isotope Effect (KIE) on Alcohol Dehydrogenase (ADH) activity.

Rationale: ADH oxidizes alcohols by removing a hydride (


) from the alpha-carbon (C1). Because Propyl-1,1,3,3,3-d5 has a 

group at C1, the C-D bond breakage is required. Since C-D bonds are stronger than C-H bonds, the reaction rate (

) will decrease. The magnitude of this decrease (

) indicates how rate-limiting the bond cleavage is.
Metabolic Pathway & Tracer Logic

MetabolicPathway Figure 2: Metabolic Fate of Propyl-d5. Note the deuterium loss at the aldehyde oxidation step. Substrate Propyl-d5 Alcohol (CD3-CH2-CD2-OH) TS Transition State [C-D Cleavage] Substrate->TS ADH / NAD+ Aldehyde Propionaldehyde-d4 (CD3-CH2-CD=O) TS->Aldehyde Slow Step (Primary KIE) Acid Propionic Acid-d3 (CD3-CH2-COOH) Aldehyde->Acid ALDH / H2O (Loss of D from C1)

Experimental Protocol
  • Incubation System:

    • Use Human Liver Cytosol (rich in ADH) or S9 fraction. Note: Microsomes are used if checking for CYP2E1 activity, but Cytosol is preferred for ADH.

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

    • Cofactor: NAD+ (2 mM final concentration).

  • Substrate Groups:

    • Group A (Control): Unlabeled 1-Propanol (100 µM).

    • Group B (Test): this compound (100 µM).

  • Reaction:

    • Pre-incubate enzyme and buffer at 37°C for 5 min.

    • Initiate reaction by adding NAD+.

    • Sample at t = 0, 5, 10, 15, 30, and 60 min.

  • Quenching:

    • Aliquot 50 µL of reaction mixture into 100 µL ice-cold Acetonitrile (containing an external standard, e.g., Isobutanol).

    • Centrifuge at 10,000 x g for 5 min.

  • Analysis:

    • Analyze supernatant via GC-MS (as per Protocol I) to measure substrate depletion.

  • Calculation of KIE:

    • Plot ln([Substrate Remaining]) vs. Time.

    • Calculate slope (

      
      ) for both H and D forms.
      
    • 
       .
      
    • Interpretation: A KIE > 2.0 confirms C-H bond cleavage is the rate-limiting step (typical for ADH). A KIE

      
       1.0 suggests rate-limitation by product release or cofactor binding.
      

Data Analysis & Quality Control

Acceptance Criteria (Bioanalysis)
ParameterCriteria
Linearity (

)

over range 1–1000 µg/mL.
IS Response Variation

across the run.
Interference Blank samples must show

of LLOQ signal at m/z 33.
Back-Exchange Verify D5 stability in aqueous buffer for 24h (ensure no D->H exchange).
Troubleshooting "Back-Exchange"

While C-D bonds are stable, the hydroxyl H is exchangeable. The D5 molecule has an -OH group. In


 solvent, it becomes -OD. In 

, it remains -OH.
  • Critical Check: Ensure your MS method monitors the Carbon-bound deuteriums.

  • Propyl-1,1,3,3,3-d5 (

    
    ) 
    
    
    
    Alpha cleavage ion is
    
    
    (m/z 33).
  • If the OH hydrogen exchanged to D (in D2O), mass would be 34. In plasma (H2O), it is 33. Always analyze in protonated solvents to maintain the -OH state.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved October 2025, from [Link]

  • Plapp, B. V. (2010). Alcohol Dehydrogenase: Kinetics and Mechanism. In Comprehensive Toxicology. ScienceDirect. (Referencing classic ADH KIE mechanisms).
  • Washington State Patrol. (2017). Analysis of Volatiles in Aqueous and Biological Specimens by Headspace Gas Chromatography. Retrieved October 2025, from [Link]

  • Koivusalo, M., et al. (1989). Metabolism of methanol and propanol in the presence of ethanol. Alcoholism: Clinical and Experimental Research. (Contextualizing propanol competition studies).

Sources

Application Note: Precision Quantitation in Proteomics using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide provides a technical framework for using deuterated internal standards (IS) in quantitative proteomics. While


C and 

N standards are often preferred for their perfect chromatographic co-elution, deuterated standards offer a cost-effective and chemically versatile alternative, particularly through Stable Isotope Dimethyl Labeling .

This note addresses the specific physical behaviors of deuterium in Reversed-Phase Liquid Chromatography (RPLC)—specifically the Deuterium Isotope Effect —and provides validated protocols for chemical labeling and targeted quantification.

The Physics of Deuterium in Mass Spectrometry

To use deuterated standards effectively, one must understand how they differ from their protium (


H) counterparts beyond simple mass increase.
The Mass Shift

Deuterium (


H) adds a mass of 1.00628 Da  per atom compared to Hydrogen (

H).
  • Application: In dimethyl labeling, two methyl groups are added to N-termini and Lysine residues.

  • Light Label:

    
     (+28.03 Da)
    
  • Heavy Label:

    
     (+32.06 Da)
    
  • Mass Difference: +4.03 Da per labeled site.

The Chromatographic Isotope Effect (CIE)

Unlike


C or 

N labeled peptides, which are chromatographically indistinguishable from endogenous peptides, deuterated peptides exhibit a Chromatographic Isotope Effect .
  • Mechanism: The C-D bond is shorter (0.003–0.005 Å) and less polarizable than the C-H bond. This reduces the hydrophobic surface area slightly.

  • Result: Deuterated peptides interact less strongly with the C18 stationary phase.

  • Observation: Deuterated standards elute earlier than their non-deuterated counterparts.[1]

  • Impact: If the integration window in your quantification software is too narrow, the heavy peak may fall outside the window, leading to quantification errors.

Stability & Back-Exchange

CRITICAL WARNING: Deuterium placed on exchangeable heteroatoms (N, O, S) is unstable and will back-exchange with solvent hydrogen (


) almost immediately.
  • Rule: Only Carbon-bound deuterium (C-D) is stable enough for use as an internal standard.

  • Protocol Implication: Never rely on deuterated acidic protons. Ensure your standard synthesis or labeling chemistry targets C-H bonds (e.g., methyl groups).

Visualizing the Workflow & Mechanism

Experimental Workflow: Dimethyl Labeling

The following diagram illustrates the comparative proteomics workflow using stable isotope dimethyl labeling.

DimethylLabeling node_light Condition A (Control) node_heavy Condition B (Treatment) process process chem chem ms ms SampleA Lysate A Digest Trypsin Digestion SampleA->Digest SampleB Lysate B SampleB->Digest LabelLight Add Formaldehyde (CH2O) + NaCNBH3 Digest->LabelLight Light Channel LabelHeavy Add Formaldehyde-D2 (CD2O) + NaCNBH3 Digest->LabelHeavy Heavy Channel Mix Mix Samples 1:1 LabelLight->Mix LabelHeavy->Mix Cleanup SPE Cleanup (C18) Mix->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Quantification (Heavy/Light Ratio) LCMS->Data

Caption: Workflow for Stable Isotope Dimethyl Labeling. Samples are digested individually, labeled with light or heavy formaldehyde, mixed, and analyzed via LC-MS.

Mechanism: The Isotope Effect

This diagram explains why retention time shifts occur, necessitating careful peak integration.

IsotopeEffect Deuterium Deuterium (D) Label BondProp Shorter C-D Bond Lower Polarizability Deuterium->BondProp Hydrophobicity Reduced Hydrophobicity (Less Lipophilic) BondProp->Hydrophobicity Interaction Weaker Interaction with C18 Phase Hydrophobicity->Interaction Result Earlier Elution Time (RT Shift) Interaction->Result

Caption: Logical cascade of the Deuterium Isotope Effect in Reversed-Phase Chromatography.

Protocol: Stable Isotope Dimethyl Labeling

This protocol is adapted from the gold-standard method by Boersema et al. [1]. It is robust, inexpensive, and applicable to any sample type.[2]

Reagents Required
ReagentLight Channel (L)Medium Channel (M)Heavy Channel (H)
Formaldehyde CH

O (37%)
CD

O (20%)

CD

O (20%)
Reducing Agent NaBH

CN
NaBH

CN
NaBD

CN
Mass Shift +28.03 Da+32.06 Da+36.08 Da

Note: For simple duplex experiments (Control vs. Treated), use Light and Medium (often called "Heavy" in duplex contexts).

Step-by-Step Procedure

Step 1: Protein Digestion

  • Lyse cells/tissue in denaturation buffer (e.g., 8M Urea).

  • Reduce (DTT, 5mM) and Alkylate (IAA, 15mM).

  • Dilute Urea to <1M.

  • Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • Acidify to pH 2-3 with TFA and perform C18 SPE cleanup. Lyophilize peptides.

Step 2: Labeling Reaction (In-Solution)

  • Resuspend 100 µg of peptides in 100 µL of 100 mM TEAB (Triethylammonium bicarbonate) , pH 8.5.

    • Why TEAB? It is a volatile buffer compatible with MS.

  • Add Formaldehyde:

    • Light: Add 4 µL of 4% (v/v) CH

      
      O.
      
    • Heavy: Add 4 µL of 4% (v/v) CD

      
      O.
      
  • Add Cyanoborohydride:

    • Add 4 µL of 0.6 M Sodium Cyanoborohydride (NaBH

      
      CN) to both.
      
    • Note: Perform this in a fume hood; NaBH

      
      CN is toxic.
      
  • Incubation: Incubate at room temperature for 1 hour with mild agitation.

Step 3: Quenching & Mixing

  • Add 16 µL of 1% (v/v) Ammonia solution to consume excess reagents.

  • Add 8 µL of 5% (v/v) Formic Acid to acidify the sample (pH < 3).

  • Mix: Combine Light and Heavy samples in a 1:1 ratio based on initial protein mass.

  • Final Cleanup: Perform a C18 StageTip or SPE column cleanup to remove excess reagents before LC-MS.

Protocol: Targeted Quantitation (AQUA) with Deuterated Spike-Ins

For absolute quantification, synthetic deuterated peptides are spiked into the sample.

Selection of Internal Standards
  • Sequence: Must match the endogenous "proteotypic" peptide exactly.

  • Labeling Site: Prefer C-terminal Lysine/Arginine (tryptic ends) or stable hydrophobic residues (Leucine/Valine).

  • Minimum Mass Shift: Ensure at least +4 Da to avoid isotopic envelope overlap with the endogenous peptide. +6 to +10 Da is ideal.

Handling the Retention Time Shift

Because deuterated standards elute earlier, you cannot use a narrow retention time (RT) window centered on the light peptide to find the heavy peptide.

Method Validation Steps:

  • Run Pure Standard: Inject the heavy standard alone to determine its exact RT.

  • Run Mix: Inject a mix of Light (synthetic or endogenous) and Heavy.

  • Calculate Shift: Measure

    
    .
    
    • Typical Shift: 0.1 to 0.5 minutes (gradient dependent).

  • Set Windows: In your quantification software (e.g., Skyline), set the Integration Window wide enough to capture both, or enable "Explicit Retention Time" for the heavy standard.

Data Analysis & Quality Control

Calculating Labeling Efficiency

Before mixing samples in the Dimethyl protocol, analyze a small aliquot of the "Heavy" sample.

  • Check: Look for "Light" peaks (unlabeled).

  • Calculation:

    
    
    
  • Target: >98% efficiency. If lower, add fresh reagents and incubate for another hour.

Correction for Deuterium Isotope Effect

If high-precision quantification is required and the peaks are partially resolved:

  • Peak Integration: Integrate the Light and Heavy peaks separately. Do not force them to have identical start/stop times if they are significantly shifted.

  • Software: Use software like MaxQuant or Skyline which accounts for local RT alignment.

Troubleshooting Table
IssueProbable CauseSolution
Low Labeling Efficiency pH too low (<7)Adjust TEAB buffer to pH 8.5.
Side Reactions N-terminal cyclizationAvoid Gln/Glu at N-terminus if possible.
Signal Suppression Excess reagentsEnsure thorough C18 cleanup after mixing.
Peak Splitting Partial DeuterationEnsure reagents are fresh; CD

O can degrade.
RT Shift Too Large High D countUse

C/

N standards for hydrophobic peptides.

References

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009).[2][3] Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494.[2][3][4] [Link]

  • Zhang, R., Sioma, C. S., Wang, S., & Regnier, F. E. (2001). Fractionation of isotopically labeled peptides in quantitative proteomics. Analytical Chemistry, 73(21), 5142–5149. [Link]

  • Zhang, R., & Regnier, F. E. (2002). Minimizing resolution of isotopically coded peptides in comparative proteomics. Journal of Proteome Research, 1(2), 139–147. [Link]

  • Lau, K. W., Jones, D. K., & Swarup, V. P. (2019). Deuterated internal standards in LC-MS/MS: Advantages and pitfalls. Bioanalysis, 11(15).[5] [Link]

Sources

Application Note: PROPYL-1,1,3,3,3-D5 ALCOHOL for Enhanced Accuracy in Organic Synthesis Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Reaction Monitoring

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the ability to accurately monitor the progress of a chemical reaction is paramount. Real-time, quantitative analysis of reactants, intermediates, and products provides critical data for reaction optimization, kinetic studies, and ensuring batch-to-batch consistency. The use of internal standards is a cornerstone of quantitative analytical chemistry, offering a reference point to correct for variations in sample preparation, instrument response, and other potential sources of error. Among the various types of internal standards, stable isotope-labeled compounds, such as PROPYL-1,1,3,3,3-D5 ALCOHOL, have emerged as the gold standard for achieving the highest levels of accuracy and precision, especially when employing powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as an internal standard for monitoring organic synthesis reactions. We will delve into the fundamental principles underpinning the use of deuterated standards, present detailed protocols for both qNMR and LC-MS applications, and illustrate these concepts with a practical example: the oxidation of 1-propanol to propionic acid.

The Rationale for Deuterated Internal Standards: A Leap in Quantitative Accuracy

The core principle behind the efficacy of a stable isotope-labeled internal standard (SIL-IS) lies in its near-identical chemical and physical properties to the analyte of interest.[3] In the case of this compound, the substitution of five hydrogen atoms with deuterium imparts a small increase in molecular weight, allowing it to be distinguished from its non-labeled counterpart by mass spectrometry. Crucially, this isotopic substitution has a negligible effect on its behavior during chromatographic separation and ionization, ensuring that it co-elutes with the analyte and experiences similar matrix effects or ionization suppression.[1][4] This co-elution and similar behavior allow the SIL-IS to act as a perfect proxy, compensating for variations that can occur during sample workup and analysis.[1][5]

For Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the principle is different but equally powerful. qNMR leverages the direct proportionality between the integrated area of a signal in an NMR spectrum and the number of nuclei contributing to that signal.[6][7] By introducing a known amount of an internal standard with a distinct, well-resolved signal, one can accurately determine the absolute concentration of other components in the mixture.[8][9] The use of a deuterated standard can be advantageous in ¹H qNMR if the protonated version has signals that overlap with the analyte.[10]

This compound: Properties and Advantages

This compound is a deuterated analogue of n-propanol, a common solvent and reagent in organic synthesis. Its properties make it an excellent internal standard for a variety of applications.

PropertyValueSource
CAS Number 188894-71-5[11]
Molecular Formula C₃H₃D₅O[12]
Molecular Weight 65.13 g/mol [12]
Boiling Point ~97 °C (for n-propanol)[9][13]
Density ~0.804 g/mL (for n-propanol)[10]
Solubility in Water Miscible (for n-propanol)[9][13]

Key Advantages:

  • High Isotopic Purity: Ensures minimal interference from residual protonated species.

  • Chemical Inertness: Does not typically interfere with the reaction being monitored.

  • Distinct NMR Signal: The remaining protons on C2 provide a clear signal for integration in ¹H NMR that is unlikely to overlap with many common organic functional groups.

  • Clear Mass Shift: The +5 Da mass difference from n-propanol provides excellent resolution in mass spectrometry.

Application Example: Monitoring the Oxidation of 1-Propanol to Propionic Acid

To illustrate the practical application of this compound, we will consider the oxidation of 1-propanol to propionic acid. This is a common transformation in organic synthesis, and monitoring the disappearance of the starting material (1-propanol) is crucial for determining reaction completion.[3][14]

Reaction Scheme:

CH₃CH₂CH₂OH + [O] → CH₃CH₂COOH

In this scenario, this compound serves as an ideal internal standard as its structure is very similar to the reactant.

Protocol 1: Reaction Monitoring by Quantitative NMR (qNMR) Spectroscopy

This protocol outlines the steps for using this compound as an internal standard for the qNMR analysis of the oxidation of 1-propanol.

Methodology Workflow:

Caption: Workflow for LC-MS reaction monitoring.

Step-by-Step Protocol:

  • Preparation of the Internal Standard Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • As described in the qNMR protocol.

  • Sampling:

    • As described in the qNMR protocol.

  • Sample Preparation for LC-MS:

    • Quench the reaction in the aliquot.

    • To a vial, add a precise volume of the quenched aliquot (e.g., 10 µL).

    • Add a precise volume of the this compound internal standard stock solution (e.g., 10 µL).

    • Dilute the sample with the mobile phase to a final volume of 1 mL.

  • LC-MS Data Acquisition:

    • Liquid Chromatography Parameters (Example for a C18 column):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).

      • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

        • For SIM: Monitor the m/z of the protonated or deprotonated 1-propanol and this compound.

        • For MRM: A more selective method involving fragmentation of the parent ion.

  • Data Processing and Analysis:

    • Integrate the peak areas for both 1-propanol and this compound.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot this ratio against time to monitor the progress of the reaction.

Conclusion: Ensuring Data Integrity in Organic Synthesis

The judicious use of stable isotope-labeled internal standards, such as this compound, is a critical component of robust and reliable reaction monitoring in organic synthesis. By providing a means to correct for experimental variability, these standards significantly enhance the accuracy and precision of both qNMR and LC-MS analyses. The protocols outlined in this application note offer a practical framework for implementing this powerful technique, enabling researchers to gain deeper insights into their chemical transformations and ultimately accelerate the development of new molecules and materials. The adoption of such rigorous analytical methodologies is not merely a best practice but a fundamental requirement for generating high-quality, reproducible data in the modern chemical sciences.

References

  • Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • ResolveMass Laboratories Inc. (2025, November 8).
  • BenchChem. (2025).
  • BenchChem. (2025). Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis.
  • Adesina, A. A. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Dixit, S., & Mehrotra, D. K. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Britannica. (2026, February 4). Alcohol - Boiling Point, Solubility, Flammability.
  • University of Ottawa. (n.d.).
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • Chemsrc. (2025, August 25). This compound | CAS#:188894-71-5.
  • CDN Isotopes. (n.d.). n-Propyl-1,1,3,3,3-d5 Alcohol.
  • BenchChem. (n.d.).
  • CLEARSYNTH. (n.d.). n-Propyl-1,1,3,3,3-d5 Alcohol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing PROPYL-1,1,3,3,3-D5 ALCOHOL for LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of PROPYL-1,1,3,3,3-D5 ALCOHOL as a stable isotope-labeled internal standard (SIL-IS) in your LC-MS workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice, moving beyond simple step-by-step instructions to explain the fundamental principles behind each recommendation. Our goal is to empower you to develop robust, accurate, and reliable quantitative methods.

Frequently Asked Questions (FAQs)

This section addresses common questions about using this compound as an internal standard.

Q1: What is this compound, and why is it an effective internal standard?

This compound is a form of propanol where five hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This makes it a Stable Isotope-Labeled Internal Standard (SIL-IS). It is considered the "gold standard" for quantitative LC-MS analysis for several reasons[1]:

  • Chemical and Physical Similarity: It is structurally and chemically almost identical to its non-labeled counterpart (the analyte). This ensures it behaves similarly during sample extraction, chromatography, and ionization.[2][3]

  • Co-elution: It typically co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) at the same time, which is crucial for accurate correction.[4]

  • Mass Difference: The mass difference of 5 Daltons allows the mass spectrometer to easily distinguish it from the analyte, preventing signal overlap.[2][5]

By adding a known, constant amount of this compound to every sample, calibrator, and quality control, you can use the ratio of the analyte signal to the internal standard signal for quantification.[2][6] This ratio corrects for variability in sample preparation, injection volume, and MS source ionization, significantly improving data accuracy and precision.[3][5][7]

Q2: What is the ideal concentration for my internal standard?

There is no single "ideal" concentration; the optimal amount is method-specific and depends on several factors. However, a common best practice is to use a concentration that produces a signal response roughly in the middle of your calibration curve's range.[8] For example, a concentration similar to the mid-point (e.g., 1/3 to 1/2 of the Upper Limit of Quantification - ULOQ) of your analyte's expected concentration range is a good starting point.[5][9] The key is to ensure the IS signal is strong and reproducible across all samples without being so high that it causes issues.[5]

Q3: How can the internal standard concentration affect my analyte's signal?

The IS and analyte compete for ionization in the mass spectrometer's source.[10][11]

  • Too High Concentration: An excessively high concentration of the IS can suppress the ionization of the analyte, especially at the lower end of the calibration curve (LLOQ), leading to reduced sensitivity.[12] In extreme cases, it can also saturate the detector.

  • Too Low Concentration: A very low IS concentration may result in a poor signal-to-noise ratio (S/N) for the IS itself, leading to high variability in its response and compromising the precision of the analyte-to-IS ratio.[5]

Q4: Should the IS response be consistent across all my samples?

Ideally, yes. In a perfectly consistent analytical run, the absolute response of the internal standard should be similar across all calibrators, QCs, and unknown samples.[13] However, some variability is expected, especially in complex biological matrices.[14] Significant, systematic variation in the IS response between calibration standards and unknown samples can indicate a matrix effect that the IS is not fully compensating for, warranting investigation.[15]

Troubleshooting Guide

This table addresses specific issues you might encounter related to internal standard optimization.

Problem Encountered Potential Cause(s) Related to IS Concentration Recommended Troubleshooting Steps & Solutions
Poor linearity at the high end of the calibration curve (curve flattening). Ion Source Saturation: The high concentration of both the analyte and the IS is exceeding the ionization capacity of the MS source.[16][17] The IS and analyte are competing for limited charge on the ESI droplets.[8]1. Increase IS Concentration: Counterintuitively, a higher IS concentration (e.g., 2-3 times the ULOQ) can sometimes improve linearity by ensuring the analyte/IS ratio remains constant even under saturating conditions.[8][16] 2. Dilute Samples: If increasing the IS is not effective, dilute the high-concentration samples and re-inject. 3. Optimize Source Conditions: Adjust source parameters (e.g., gas flows, temperature) to improve ionization efficiency.
High variability (%CV) in IS response across the analytical run. Low IS Concentration: The IS signal may be too close to the background noise, leading to poor precision.[5] Inconsistent Sample Preparation: Errors in pipetting the IS solution, or variability in extraction recovery that the IS does not track perfectly.[3][15]1. Increase IS Concentration: Prepare a new working solution with a higher concentration to improve the S/N ratio. 2. Review Sample Preparation: Ensure the IS is added as early as possible in the workflow.[3] Verify the precision of your pipettes and the consistency of your extraction procedure. 3. Check for Matrix Effects: Perform a post-extraction addition experiment to assess if the variability is due to matrix effects in specific samples.
Analyte signal is suppressed, especially at the LLOQ. High IS Concentration: The IS is outcompeting the low-level analyte for ionization, causing ion suppression.[11][12]1. Decrease IS Concentration: Prepare a series of lower IS concentrations and evaluate the LLOQ response. Aim for an IS concentration that provides a robust signal without diminishing the analyte signal. 2. Improve Chromatographic Separation: If possible, modify your LC method to slightly separate the analyte and IS peaks. Even a small separation can reduce direct competition in the source.
IS signal is saturating the detector (peak is flat-topped). IS Concentration is Far Too High: The number of ions hitting the detector exceeds its linear dynamic range.1. Dramatically Reduce IS Concentration: Perform serial dilutions of your IS working solution (e.g., 10-fold, 100-fold) until the peak shape is Gaussian and the signal is within the detector's linear range. 2. Check IS Stock Solution: Verify that the concentration of your primary IS stock solution was prepared correctly.

Experimental Protocol for Optimizing IS Concentration

This workflow provides a systematic approach to determine the optimal concentration of this compound for your specific assay.

Objective: To find an IS concentration that provides a stable, reproducible signal and accurately corrects for the analyte across the entire calibration range without causing ion suppression or detector saturation.

Materials:

  • This compound stock solution

  • Analyte stock solution

  • Blank matrix (e.g., plasma, urine)

  • LC-MS grade solvents

Methodology:

  • Prepare Analyte Calibration Standards: Prepare a full set of calibration standards in the blank matrix, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Prepare IS Working Solutions: Prepare three to five different working solutions of this compound. A good starting point is to bracket the expected mid-point of your calibration curve:

    • IS-Low: Concentration equivalent to your analyte's LLOQ.

    • IS-Mid: Concentration equivalent to the midpoint of your analyte's calibration curve (e.g., 50% of ULOQ).

    • IS-High: Concentration equivalent to your analyte's ULOQ.

  • Sample Preparation: For each IS concentration level, prepare a full calibration curve.

    • Take aliquots of your prepared analyte standards (from Step 1).

    • Spike each standard with a fixed volume of one of the IS working solutions (from Step 2).

    • Perform your standard sample extraction procedure (e.g., protein precipitation, LLE, SPE).

  • LC-MS Analysis: Analyze all three (or five) complete calibration curves in separate batches.

  • Data Evaluation:

    • Assess IS Response: For each batch, plot the absolute IS peak area versus the analyte concentration. The IS response should be consistent and relatively flat across the entire range. A significant downward trend at high analyte concentrations indicates ion suppression caused by the analyte.

    • Evaluate Linearity and Accuracy: Generate a calibration curve for each IS concentration level. Compare the regression coefficient (r²), accuracy, and precision of the back-calculated concentrations of the calibrators.

    • Check LLOQ Sensitivity: Pay close attention to the S/N ratio and peak shape of the analyte at the LLOQ for each IS concentration. Ensure the IS is not suppressing the LLOQ signal.

Selection Criteria: The optimal IS concentration is the one that results in a calibration curve with the best linearity, accuracy, and precision, while maintaining good sensitivity at the LLOQ and a stable IS signal across the run.

Workflow Visualization

The following diagram illustrates the decision-making process for optimizing the internal standard concentration.

G start Start: Define Analyte Concentration Range (LLOQ-ULOQ) prep_is Prepare 3-5 IS Working Solutions (e.g., Low, Mid, High Conc.) start->prep_is prep_cal Prepare Full Calibration Curve for each IS Concentration prep_is->prep_cal analyze Analyze Batches via LC-MS prep_cal->analyze eval_is Evaluate IS Signal Stability Across Each Run analyze->eval_is eval_curve Evaluate Curve Linearity (r²) & Accuracy (%RE) eval_is->eval_curve eval_lloq Check Analyte S/N Ratio at LLOQ eval_curve->eval_lloq decision Select Optimal IS Conc.? eval_lloq->decision finish Optimal Concentration Found Proceed with Method Validation decision->finish Yes troubleshoot Re-evaluate IS Conc. Range or LC Method decision->troubleshoot No troubleshoot->prep_is

Caption: Workflow for selecting the optimal internal standard concentration.

References

  • Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • European Bioanalysis Forum: Recommendation for Dealing with Internal Standard Variability. Bioanalysis. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC - PubMed Central. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. ResolveMass. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS? ResearchGate. [Link]

  • How to distinguish ion-source saturation and detector saturation with LC-MS/MS? ResearchGate. [Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. hdb. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]

  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

  • Internal standard. Wikipedia. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC - PubMed Central. [Link]

  • When Should an Internal Standard be Used? LCGC International. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • How can source saturation occur for one of two analytes in LC-MS/MS at the same retention time? ResearchGate. [Link]

Sources

Navigating Isotopic Integrity: A Technical Guide to Preventing H/D Exchange with PROPYL-1,1,3,3,3-D5 ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for PROPYL-1,1,3,3,3-D5 ALCOHOL. As Senior Application Scientists, we understand that maintaining the isotopic purity of your deuterated compounds is paramount to the success of your research. This guide provides in-depth technical information, troubleshooting advice, and best practices to prevent unintended hydrogen-deuterium (H/D) exchange, ensuring the reliability and accuracy of your experimental data.

Understanding the Fundamentals of H/D Exchange

Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from the surrounding environment, or vice versa.[1][2] While the carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, making deuterated compounds generally stable, certain conditions can facilitate this exchange, compromising the isotopic integrity of your material.[3]

In this compound, the deuterium atoms are located on carbon atoms. The hydroxyl (-OH) proton is labile and will readily exchange with protons or deuterons from the solvent.[1][4] However, the deuterium atoms on the carbon backbone are generally considered non-exchangeable under standard conditions.[1] H/D exchange at these positions typically requires the presence of catalysts, such as acids, bases, or metals, and can be accelerated by elevated temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause H/D exchange in this compound?

A1: The primary drivers of unintended H/D exchange for the deuterium atoms on the carbon backbone are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, or ethanol, can serve as a source of hydrogen atoms.[5]

  • Acidic or Basic Conditions: Both acids and bases can catalyze the H/D exchange process.[1][6] The rate of exchange is often pH-dependent.[1][6]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more readily.[5][7]

  • Metal Catalysts: Certain transition metals, such as ruthenium, iridium, and palladium, can catalyze H/D exchange in alcohols.[6][8][9][10]

Q2: How can I store this compound to maintain its isotopic purity?

A2: Proper storage is the first line of defense against isotopic dilution.

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere, such as argon or nitrogen, to protect it from atmospheric moisture.[11][12]

  • Tightly Sealed Containers: Use well-sealed containers, preferably single-use ampoules for critical applications, to minimize exposure to air and moisture.[11][12]

  • Cool and Dry Conditions: Store in a cool, dry, and well-ventilated area.[11] For long-term storage, refrigeration is recommended to minimize any potential degradation.[3]

Q3: I'm using this compound as a solvent for an NMR experiment. What precautions should I take?

A3: To ensure the quality of your NMR data and prevent H/D exchange:

  • Use Dry Glassware: Thoroughly dry all glassware, including the NMR tube, before use.[12][13] Rinsing the NMR tube with the deuterated solvent before preparing the sample can help exchange any residual moisture on the glass surface.[13]

  • Handle Under Inert Atmosphere: Whenever possible, prepare your sample in a glove box or under a stream of inert gas.[12]

  • Choose Appropriate Solvents: If you need to use a co-solvent, select an anhydrous, aprotic deuterated solvent.

Q4: My reaction requires acidic or basic conditions. How can I minimize H/D exchange?

A4: If your experimental protocol necessitates acidic or basic conditions, consider the following strategies:

  • Lower the Temperature: Running the reaction at the lowest feasible temperature will slow down the rate of H/D exchange.[5]

  • Minimize Reaction Time: Keep the reaction time as short as possible to reduce the window of opportunity for exchange.

  • Use Deuterated Reagents: If possible, use deuterated acids or bases to maintain the isotopic environment.

Troubleshooting Guide: Identifying and Mitigating H/D Exchange

Unexpected experimental results can sometimes be traced back to a loss of isotopic purity. This section provides a structured approach to troubleshooting potential H/D exchange issues.

Symptom Potential Cause Troubleshooting Steps & Solutions
Inconsistent analytical results (e.g., varying mass in MS, unexpected peaks in ¹H NMR) Deuterium exchange during the reaction, workup, or analysis.1. Analyze Reaction Conditions: Review your protocol for sources of protons (e.g., protic solvents, reagents with exchangeable hydrogens).[5] 2. Optimize Workup: Employ an anhydrous workup procedure. If an aqueous quench is unavoidable, use it quickly and at a low temperature, followed immediately by extraction with an aprotic solvent.[5] 3. Analytical Considerations: For NMR analysis, use high-purity, anhydrous deuterated aprotic solvents.[5] For mass spectrometry, minimize the time the sample is in protic solvents.[5]
Loss of deuterium signal in ²H NMR or appearance of new signals in ¹H NMR Significant H/D exchange has occurred.1. Verify Starting Material: Re-analyze the isotopic purity of your starting this compound. 2. Isolate the Source: Systematically evaluate each step of your process (storage, reaction, workup, analysis) to identify where the exchange is happening. 3. Implement Preventative Measures: Strictly adhere to the handling and storage protocols outlined in this guide.
Reaction yields are lower than expected or side products are observed H/D exchange may be altering the reactivity of your starting material or intermediates.1. Kinetic Isotope Effect: Be aware that the stronger C-D bond can lead to a kinetic isotope effect, potentially slowing down reactions that involve the cleavage of a C-D bond.[11] 2. Re-evaluate Reaction Parameters: You may need to adjust reaction times, temperatures, or catalyst concentrations to account for the presence of deuterium.

Experimental Protocols for Preserving Isotopic Integrity

To provide a practical framework, here are detailed protocols for common laboratory procedures involving this compound.

Protocol 1: Anhydrous Reaction Workup

This protocol is designed to minimize contact with water and other protic species during the isolation of a product from a reaction mixture where this compound was used as a reagent or solvent.

Objective: To isolate a product while preserving the isotopic labeling.

Materials:

  • Reaction mixture containing the product and this compound.

  • Anhydrous aprotic solvent for extraction (e.g., diethyl ether, dichloromethane, toluene).

  • Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).

  • Inert gas supply (argon or nitrogen).

  • Oven-dried glassware.

Procedure:

  • Cool the Reaction: Cool the reaction mixture to 0°C in an ice bath to reduce the rate of any potential exchange reactions.[5]

  • Quench Anhydrously (if necessary): If the reaction needs to be quenched, use a pre-cooled, anhydrous quenching agent.

  • Extraction: Transfer the mixture to a separatory funnel under a stream of inert gas. Add the anhydrous aprotic extraction solvent.

  • Wash (if necessary): If an aqueous wash is absolutely required, use a saturated brine solution to minimize water transfer to the organic layer and perform the wash quickly.

  • Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparation of an NMR Sample

Objective: To prepare an NMR sample for analysis without introducing proton contamination.

Materials:

  • This compound sample.

  • High-purity, anhydrous deuterated NMR solvent (e.g., Chloroform-d, Benzene-d₆).

  • Oven-dried NMR tube and cap.

  • Oven-dried Pasteur pipette or syringe.

  • Inert atmosphere environment (glove box or glove bag).

Procedure:

  • Prepare Glassware: Dry the NMR tube and any transfer pipettes in an oven at 150°C for at least 4 hours and allow them to cool in a desiccator or under a stream of inert gas.[13]

  • Sample Preparation Environment: Perform all subsequent steps in a glove box or under a positive pressure of inert gas.

  • Dissolve the Sample: Accurately weigh your sample and dissolve it in the appropriate volume of anhydrous deuterated NMR solvent inside the NMR tube.

  • Cap and Seal: Securely cap the NMR tube. For sensitive samples, the cap can be wrapped with parafilm.

  • Acquire Spectrum Promptly: Analyze the sample as soon as possible after preparation.

Visualizing the H/D Exchange Workflow

The following diagram illustrates the key decision points and preventative measures in a typical experimental workflow to avoid H/D exchange.

HD_Exchange_Prevention Workflow for Preventing H/D Exchange cluster_storage Storage cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis Storage Store under Inert Atmosphere (Ar or N2) Tightly Sealed Container Cool, Dry Conditions Reaction_Setup Use Oven-Dried Glassware Assemble under Inert Gas Storage->Reaction_Setup Reagents Select Anhydrous/Aprotic Solvents Consider Deuterated Reagents Reaction_Setup->Reagents Conditions Use Lowest Feasible Temperature Minimize Reaction Time Reagents->Conditions Workup_Type Prefer Anhydrous Workup Conditions->Workup_Type Anhydrous_Workup Use Anhydrous Solvents Dry with MgSO4/Na2SO4 Workup_Type->Anhydrous_Workup Yes Aqueous_Workup Perform Quickly at Low Temp Use Saturated Brine Workup_Type->Aqueous_Workup No NMR_Prep Use Anhydrous Deuterated Solvents Dry NMR Tube Anhydrous_Workup->NMR_Prep MS_Prep Minimize Time in Protic Solvents Anhydrous_Workup->MS_Prep Aqueous_Workup->NMR_Prep Aqueous_Workup->MS_Prep Final_Product Isotopically Pure Product NMR_Prep->Final_Product MS_Prep->Final_Product

Caption: A decision-making workflow for maintaining isotopic integrity.

Concluding Remarks

The utility of this compound in research is intrinsically linked to its isotopic purity. By understanding the mechanisms of H/D exchange and implementing the rigorous handling, storage, and experimental procedures outlined in this guide, researchers can confidently maintain the isotopic integrity of their materials. This diligence ensures the generation of accurate and reproducible data, which is the cornerstone of scientific advancement.

References

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Sato, K., Akai, S., Shoji, H., Sugita, N., Yoshida, S., Nagai, Y., Suzuki, K., Nakamura, Y., Kajihara, Y., Funabashi, M., & Yoshimura, J. (2008). Ruthenium-catalyzed hydrogen-deuterium exchange in alcohols. Method for deuterium labeling of primary alcohols. The Journal of Organic Chemistry, 73(4), 1234–1242.
  • Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • Sawama, Y., Ogasahara, R., Mae, M., Matsuura, K., Yoshimura, S., Ishimoto, T., Udagawa, T., Harada, K., Fujioka, H., Kamiya, M., Asada, R., Uchiyama, H., Tozuka, Y., & Akai, S. (2021). Iridium-catalyzed α-selective deuteration of alcohols.
  • ResearchGate. (n.d.). Catalytic α‐Site‐Selective Hydrogen‐Deuterium Exchange of Benzylic Alcohols by Palladium Single‐Atom Catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic α-Site-Selective Hydrogen-Deuterium Exchange of Benzylic Alcohols by Palladium Single-Atom Catalyst. Retrieved from [Link]

  • Grocholska, P., & Bąchor, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Iso-Propyl alcohol-d8 (2-propanol-d8)| CAS 22739-76-0. Retrieved from [Link]

  • Chalmers, M. J., Busby, S. A., Pascal, B. D., He, Y., Hendrickson, C. L., Marshall, A. G., & Griffin, P. R. (2009). HD Desktop: An Integrated Platform for the Analysis and Visualization of H/D Exchange Data. Journal of the American Society for Mass Spectrometry, 20(4), 601–610.
  • Morris, R. J., & Shore, J. D. (1976). Effect of pH on the liver alcohol dehydrogenase reaction. The Journal of biological chemistry, 251(8), 2259–2264.
  • Masson, G. R., Burke, J. E., Ahn, N. G., Anand, G. S., Borchers, C., Brier, S., Bou-Assaf, G. M., Engen, J. R., Englander, S. W., Faber, J., Garlish, R., Griffin, P. R., Gross, M. L., Guttman, M., Hamuro, Y., Heck, A. J. R., Houde, D., Iacob, R. E., Jørgensen, T. J. D., Kaltashov, I. A., … Weis, D. D. (2019). Recommendations for the presentation of hydrogen deuterium exchange mass spectrometry data.
  • Zhang, Z., & Li, W. (2014). Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure.
  • D'Mello, R. N., & Prestwich, G. D. (2017).
  • National Institutes of Health Office of Research Services. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]

  • Wales, T. E., & Engen, J. R. (2006). Analytical aspects of hydrogen exchange mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(12), 1695–1703.
  • Danielsson, J., & Oliveberg, M. (2017). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Methods in enzymology, 594, 321–347.
  • BenchChem. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Retrieved from [Link]

  • Lee, I. Y., & Lu, I. S. (2002). Hydride Reduction of NAD+ Analogues by Isopropyl Alcohol: Kinetics, Deuterium Isotope Effects and Mechanism. The Journal of Organic Chemistry, 67(14), 4843–4849.
  • Evans, E. A. (1966). Stability and storage of compounds labelled with radioisotopes. Journal of Labelled Compounds, 2(4), 349-363.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Brooks, R. L., & Shore, J. D. (1972). The effects of pH and temperature on hydrogen transfer in the liver alcohol dehydrogenase mechanism. The Journal of biological chemistry, 247(8), 2382–2383.
  • Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]

  • University of Bath. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 25). Monitoring H -> D exchange. Retrieved from [Link]

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  • DePuy, C. H., Bierbaum, V. M., King, G. K., & Shapiro, R. H. (1982). Hydrogen-deuterium exchange reactions of carbanions with deuterated alcohols in the gas phase. Journal of the American Chemical Society, 104(11), 2992–2993.
  • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

  • Komives, E. A., & Engen, J. R. (2016). Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin. Journal of the American Society for Mass Spectrometry, 27(12), 1937–1944.
  • Hibbitts, D. D., & Neurock, M. (2013). Influence of oxygen and pH on the selective oxidation of ethanol on Pd catalysts.
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Technical Support Center: Troubleshooting Poor Signal-to-Noise with Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving one of the most common yet challenging issues in quantitative mass spectrometry: poor signal-to-noise (S/N) when using deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of stable isotope-labeled internal standards (SIL-IS) for robust bioanalysis.[1][2] As the gold standard in LC-MS, deuterated standards are intended to compensate for variability during sample preparation and analysis.[3][4][5] However, when their signal is compromised, the integrity of the entire dataset is at risk.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the root causes of poor S/N with deuterated standards and provide actionable, step-by-step protocols to diagnose and rectify these issues, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a deuterated internal standard in LC-MS/MS analysis?

A deuterated internal standard is a version of your analyte where one or more hydrogen atoms have been replaced by deuterium.[2][5] Its fundamental role is to act as an internal reference to correct for variations that can occur during the analytical workflow.[5] Because it is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][5] By adding a known quantity of the deuterated standard to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the standard's response is used for quantification. This ratiometric measurement leads to more accurate and precise results.[6]

Q2: What are the ideal characteristics of a high-quality deuterated internal standard?

For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[5][7] Generally accepted requirements are:

  • Chemical Purity: >99%[4][7][8][9]

  • Isotopic Enrichment: ≥98%[4][7][8][9]

High purity ensures the standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).[6]

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[7][8] A sufficient number of deuterium atoms should be incorporated to ensure a clear mass shift from the analyte and to minimize isotopic overlap or "cross-talk".[4][10] A mass shift of 4-5 Da is often considered ideal.[4]

Q4: My deuterated standard has a different retention time than the non-deuterated analyte. Is this normal?

Yes, it is a well-documented phenomenon that deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[11][12][13] This is known as the "deuterium isotope effect" and is due to subtle differences in polarity and intermolecular interactions.[11][12] While a small, consistent shift may not be problematic, significant separation can lead to differential matrix effects, where the analyte and standard are not exposed to the same co-eluting interferences, potentially compromising quantification.[10][14][15]

In-Depth Troubleshooting Guides

Guide 1: Investigating Low Signal Intensity of the Deuterated Standard

A weak or inconsistent signal from your deuterated internal standard can severely impact the precision and accuracy of your assay. This guide provides a systematic approach to diagnosing the root cause.

This is a critical issue that can arise from several factors, ranging from the stability of the standard itself to interactions with the analytical system.

A Low Deuterated Standard Signal B Verify Standard Integrity A->B C Assess for Hydrogen-Deuterium (H/D) Exchange A->C D Investigate Matrix Effects A->D E Check Instrument Parameters A->E F Isotopic Purity & Concentration Check B->F Confirm Certificate of Analysis G Incubate in Matrix/Solvent C->G Monitor Mass Spectrum Over Time H Post-Extraction Spike Analysis D->H Compare Signal in Matrix vs. Neat Solution I Optimize MS Settings E->I Declustering Potential & Collision Energy L Solution: Adjust IS Concentration F->L J Solution: Use Standard with Stable Labels G->J K Solution: Improve Sample Cleanup H->K M Solution: Re-optimize MRM Transitions I->M

Caption: Troubleshooting workflow for low deuterated standard signal.

1. Verify Standard Integrity and Concentration:

  • Causality: The most straightforward cause of a low signal is an incorrect concentration or degradation of the standard. Improper storage (e.g., exposure to light or temperature fluctuations) or repeated freeze-thaw cycles can degrade the standard.[11] An inappropriately low concentration can also lead to poor signal-to-noise.[11][14]

  • Protocol:

    • Verify Certificate of Analysis (CoA): Confirm the chemical and isotopic purity from the manufacturer's CoA.[6] Recommended purity levels are typically >99% for chemical purity and ≥98% for isotopic enrichment.[4][8]

    • Prepare a Fresh Stock Solution: Prepare a new stock solution from the neat standard material.

    • Direct Infusion Analysis: Infuse the newly prepared solution directly into the mass spectrometer to confirm its response in the absence of chromatographic separation or a sample matrix.

    • Optimize Concentration: The concentration of the internal standard should ideally be in a similar response range as the analyte in the samples being analyzed.

2. Assess for Hydrogen-Deuterium (H/D) Exchange:

  • Causality: Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or matrix.[11][14] This is particularly problematic if the deuterium labels are on labile positions, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[11][14][16] This back-exchange reduces the concentration of the fully deuterated standard, thereby decreasing its signal and potentially increasing the signal of the analyte.[13][14][17] The rate of this exchange is influenced by pH, temperature, and time.[17][18]

  • Protocol for Investigating H/D Exchange:

    • Incubate the Standard: Incubate the deuterated internal standard in the sample matrix and mobile phase under the same conditions as your analytical method.

    • Monitor Mass Spectrum: At various time points, analyze the sample and monitor the mass spectrum for a decrease in the mass of the deuterated standard and a corresponding increase in the mass of the unlabeled analyte.

    • Solution: If H/D exchange is confirmed, the primary solution is to use a standard with deuterium labels on stable, non-exchangeable positions like aromatic rings or the carbon backbone.[14][19]

cluster_0 Labile Deuterium cluster_1 Stable Deuterium A R-O-D B R-O-H A->B H₂O C Aromatic Ring-D D Aromatic Ring-D C->D H₂O

Sources

Improving peak shape in chromatography with PROPYL-1,1,3,3,3-D5 ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers Using Deuterated Compounds, Featuring PROPYL-1,1,3,3,3-D5 ALCOHOL

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to improve chromatographic peak shape, with a special focus on the unique challenges and considerations presented by deuterated compounds such as this compound. Achieving a symmetrical, Gaussian peak is not merely an aesthetic goal; it is fundamental to ensuring accurate quantification, improving sensitivity, and achieving reliable resolution.[1][2][3]

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind these recommendations.

Section 1: The Chromatographic Isotope Effect: Why Deuterated Compounds Behave Differently

A common challenge when working with deuterated internal standards or analytes is a slight difference in retention time compared to their non-deuterated (protio) counterparts.[4] This phenomenon, known as the Chromatographic Deuterium Effect (CDE) or isotope effect, is the primary reason for many of the unique peak shape issues encountered with compounds like this compound.

Q1: Why does my deuterated internal standard, this compound, elute at a different retention time than standard n-propyl alcohol?

A1: The C-D (carbon-deuterium) bond is slightly shorter and stronger than the C-H (carbon-hydrogen) bond. This subtle difference in bond energy and vibrational frequency alters the molecule's van der Waals interactions and overall polarity.[5] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic than their protio-analogs. This leads to weaker interactions with the non-polar stationary phase and typically results in earlier elution.[4][6] Conversely, in gas chromatography (GC), the weaker intermolecular forces of the deuterated compound can also lead to earlier elution because it has a slightly lower boiling point and less affinity for the stationary phase.[5][7]

The magnitude of this retention time shift is influenced by:

  • Number of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more pronounced retention time shift.[8][9]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can significantly impact its interaction with the stationary phase.[4]

  • Chromatographic Conditions: Mobile phase composition, temperature, and stationary phase chemistry all play a role in the extent of the observed isotope effect.

G Protio Protio Elution_Protio Elution_Protio Protio->Elution_Protio Deuterio Deuterio Elution_Deuterio Elution_Deuterio Deuterio->Elution_Deuterio

Section 2: General Troubleshooting for Common Peak Shape Problems

While deuterated compounds present unique issues, most peak shape problems originate from common chromatographic challenges. The following Q&A guide addresses the most frequent issues.

Problem Primary Symptom Common Causes Recommended Solutions
Peak Tailing Asymmetrical peak with a "tail" extending toward the end of the chromatogram.Chemical: Secondary interactions (e.g., basic analytes with acidic silanols), incorrect mobile phase pH.[1][10] Physical: Column contamination/voids, extra-column volume.[11][12]Adjust mobile phase pH, add mobile phase modifiers (buffers, salts), use end-capped columns, replace guard column/column.[13][14]
Peak Fronting Asymmetrical peak slanting forward, often resembling a shark fin.[15]Column overload (injecting too much sample mass), sample solvent stronger than mobile phase.[15][16]Reduce injection volume, dilute the sample, dissolve the sample in the mobile phase.[11][13][17]
Peak Broadening Wider peaks than expected, leading to loss of efficiency and resolution.Large extra-column volume (long/wide tubing), column degradation, slow detector sampling rate.[10][13]Use shorter, narrower ID tubing, replace the column, optimize detector settings.[11][13]
Peak Splitting Peak is split into two or more distinct maxima.Partially blocked column frit, sample solvent incompatibility, co-elution of an interfering peak.[10][18][19]Backflush or replace the column, dissolve sample in mobile phase, adjust mobile phase composition to improve resolution.[11][18]

Q2: My peaks are tailing, especially for basic compounds. What is happening and how do I fix it?

A2: Peak tailing for basic compounds is a classic problem, often caused by secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][20] This interaction provides an additional retention mechanism that slows the elution of a portion of the analyte molecules, causing the characteristic tail.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of your basic analyte. This keeps the analyte fully protonated and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[11]

  • Use of Mobile Phase Additives: Incorporate a buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM to maintain a stable pH.[13][14] Adding a small amount of a basic additive like triethylamine (TEA) can act as a competing base, masking the active silanol sites.[13]

  • Select a Modern, End-Capped Column: Modern HPLC columns often feature "end-capping," where residual silanol groups are chemically bonded with a small silylating agent. This creates a less active, more inert surface, significantly reducing tailing for basic compounds.[12][21]

Q3: All of my peaks, including this compound, are fronting. What is the most likely cause?

A3: Peak fronting that affects all analytes is almost always a symptom of column overload or a sample solvent issue.[15][17]

  • Column Overload: You are injecting a mass of analyte that exceeds the capacity of the stationary phase. The stationary phase becomes saturated, and excess analyte molecules travel through the column without retention, eluting prematurely and causing the "front."[15][16] The simple solution is to dilute your sample or reduce the injection volume.[15][17]

  • Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase, it can carry the analyte band through the column too quickly upon injection, distorting the peak shape. Always try to dissolve your sample in the initial mobile phase composition.[11][17]

Section 3: Experimental Protocols

Protocol 1: Systematic Workflow for Troubleshooting Peak Tailing

This protocol provides a logical flow to diagnose and resolve peak tailing issues.

G

Methodology:

  • Observe the Chromatogram: Determine if tailing affects all peaks uniformly or is specific to certain analytes.[1][18]

  • If All Peaks Tail (Physical Problem):

    • Action 1: Check for Blockages. Disconnect the column, reverse it, and flush to waste with a strong solvent (ensure column is compatible with reverse flushing).[11][18]

    • Action 2: Minimize Extra-Column Volume. Inspect all tubing between the injector and detector. Replace with shorter lengths and narrower internal diameters (e.g., 0.005") where possible.[12][13]

    • Action 3: Replace Guard Column. If a guard column is in use, replace it as it may be contaminated.[1]

  • If Specific Peaks Tail (Chemical Problem):

    • Action 1: Identify Analyte Properties. Determine the pKa of the tailing analytes.

    • Action 2: Adjust Mobile Phase pH. If the analyte is basic, lower the mobile phase pH. If acidic, raise the pH. The goal is to ensure the analyte is in a single ionic state.[11][22]

    • Action 3: Add Mobile Phase Modifier. Introduce a buffer (10-25 mM) to control pH. For severe tailing of bases, consider a modern column designed for high pH stability.[14][21]

    • Action 4: Change Column. If problems persist, the stationary phase may not be suitable. Switch to a column with a different chemistry (e.g., polar-embedded phase) or one with superior end-capping.[11][12]

Protocol 2: Optimizing for Co-elution of Deuterated Internal Standards

This protocol aims to minimize the retention time difference between a deuterated internal standard (like this compound) and its protio-analyte. While perfect co-elution is not always necessary, minimizing the gap is crucial to ensure both compounds experience similar matrix effects.[23]

Methodology:

  • Initial Assessment: Inject the deuterated standard and the non-deuterated analyte separately and then as a mixture to determine the initial retention time difference (Δt_R).

  • Adjust Mobile Phase Strength:

    • Reversed-Phase: The isotope effect is often more pronounced in highly aqueous mobile phases. Slightly increasing the percentage of the organic modifier (e.g., acetonitrile, methanol) can sometimes reduce the Δt_R.

    • Rationale: Changing the solvent strength alters the partitioning equilibrium between the mobile and stationary phases, which can influence the subtle energetic differences between the C-H and C-D bonds.

  • Modify Column Temperature:

    • Increase the column temperature in 5 °C increments (e.g., from 30 °C to 45 °C).

    • Rationale: Higher temperatures decrease mobile phase viscosity and can alter selectivity. This can either increase or decrease the separation between the isotopologues, so experimentation is required.

  • Screen Different Stationary Phases:

    • If the Δt_R remains significant, test columns with different stationary phase chemistries. For example, a PFP (pentafluorophenyl) column may offer different interactions (π-π, dipole-dipole) compared to a standard C18 column, potentially minimizing the isotope effect.[6]

    • Rationale: The isotope effect is highly dependent on the nature of the interaction between the analyte and the stationary phase. A phase that relies on different retention mechanisms may not distinguish between the isotopologues as readily.[6]

  • Final Verification: Once conditions are optimized, confirm that the peak shapes for both the analyte and the internal standard are symmetrical and that the Δt_R is minimized and consistent across multiple injections.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Front Tailing Peaks aka Peak Fronting. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Wudy, S. A., et al. (2018). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Retrieved from [Link]

  • Taylor, T. (n.d.). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. LCGC International. Retrieved from [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. Retrieved from [Link]

  • Shuo-Jun, O. U. (2024). Why Are Chromatograms "Peak"-Shaped: A Guide for New Laboratory Analysts. Welch Materials, Inc.. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Chromperfect. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). Peak Shape Problems: No Peaks - GC Tip. Retrieved from [Link]

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  • Wahab, M. F., et al. (2017). Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis. LCGC International. Retrieved from [Link]

  • Tchapla, A., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Wahab, M. F., et al. (2017). Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis. LCGC International. Retrieved from [Link]

  • Wahab, M. F., et al. (2017). Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis. ResearchGate. Retrieved from [Link]

  • Vrhovsek, U., et al. (2022). High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. PMC. Retrieved from [Link]

  • Nishiumi, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]

  • LoBrutto, R., et al. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

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  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

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Technical Support Center: Water Contamination in Deuterated Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for addressing water contamination issues in deuterated solvents. This guide is designed for researchers, scientists, and drug development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy and other sensitive analytical techniques. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Water is a ubiquitous and often underestimated contaminant that can significantly impact the quality and interpretation of your experimental data. This guide will equip you with the knowledge to identify, quantify, and mitigate water contamination in your deuterated solvents, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding water contamination in deuterated solvents.

Q1: Why is water contamination in deuterated solvents a problem for my NMR experiments?

Water contamination can introduce several artifacts into your NMR spectra, compromising the quality and interpretation of your data. The primary issues are:

  • Obscured Signals: The proton signal from water (H₂O or HDO) can be broad and intense, potentially overlapping with and obscuring the signals of your analyte, especially in dilute samples.

  • Exchangeable Protons: Water can exchange protons with labile functional groups in your analyte, such as amines (-NH₂), alcohols (-OH), and carboxylic acids (-COOH). This exchange can lead to the broadening or even disappearance of the analyte's signals, making structural elucidation difficult.[1][2]

  • Inaccurate Quantification: The presence of a significant water peak can interfere with the accurate integration of analyte signals, leading to errors in quantitative NMR (qNMR) measurements.[3]

  • Solvent Polarity Changes: Significant water contamination can alter the polarity of the deuterated solvent, potentially affecting the chemical shifts of your analyte and its solubility.[4]

Q2: Where does the water contamination in my deuterated solvent come from?

Water can be introduced at various stages of your experimental workflow. Understanding these sources is the first step toward prevention:

  • Atmospheric Moisture: Most deuterated solvents are hygroscopic and will readily absorb moisture from the ambient air, especially on humid days.[5][6] This is the most common source of contamination.

  • Contaminated Glassware: Residual moisture on the surfaces of NMR tubes, pipettes, and vials is a significant contributor.[5][7]

  • Interstitial Water in NMR Tubes: The glass matrix of NMR tubes can trap water molecules within its structure, which can then leach into your sample.[7][8]

  • Improper Storage: Storing deuterated solvents in improperly sealed containers or in humid environments will lead to water absorption over time.[9][10]

  • The Analyte Itself: Your sample may contain residual water from previous purification steps.

Q3: The chemical shift of the water peak in my NMR spectrum seems to vary. Why is that?

The chemical shift of the water peak is highly dependent on the solvent, temperature, concentration, and the presence of other species that can participate in hydrogen bonding.[11][12][13]

  • Solvent Effects: In aprotic solvents like CDCl₃, water molecules are weakly associated, resulting in an upfield chemical shift (around 1.5-1.6 ppm). In contrast, in hydrogen-bond-accepting solvents like DMSO-d₆, the water protons are more deshielded due to strong hydrogen bonding with the solvent, leading to a downfield shift (around 3.3 ppm).[11]

  • Concentration and Temperature: As the concentration of water increases, the extent of hydrogen bonding between water molecules changes, which can cause the peak to shift. Similarly, changes in temperature affect the dynamics of hydrogen bonding, also leading to a shift in the water resonance.[14]

  • pH and Acidic Impurities: The presence of acidic or basic impurities can significantly shift the water peak due to proton exchange.[15] For example, acidic conditions generally cause a downfield shift.[15]

Table 1: Approximate ¹H Chemical Shifts of Residual Water in Common Deuterated Solvents
Deuterated SolventChemical Shift (ppm)
Acetone-d₆~2.8[12][13]
Acetonitrile-d₃~2.1[12][13]
Benzene-d₆~0.4[12][13]
Chloroform-d (CDCl₃)~1.6[11][12][13]
Deuterium Oxide (D₂O)~4.7-4.8[11][16]
Dimethyl Sulfoxide-d₆ (DMSO-d₆)~3.3[11][12]
Methanol-d₄ (CD₃OD)~4.8[12]
Methylene Chloride-d₂ (CD₂Cl₂)~1.5[12]

Note: These values are approximate and can vary with temperature, concentration, and sample matrix.

Q4: How can I quickly assess the level of water contamination in my deuterated solvent?

A simple ¹H NMR spectrum of the neat solvent is often the quickest way to get a qualitative idea of the water content. By comparing the integral of the residual water peak to the integral of the residual solvent peak, you can estimate the water concentration. For a more accurate determination, quantitative NMR (qNMR) techniques or Karl Fischer titration should be employed.[17]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common water contamination issues.

Issue 1: I see a large, broad water peak in my NMR spectrum that is obscuring my analyte signals.

This is a classic sign of significant water contamination. Follow this troubleshooting workflow to identify the source and remedy the problem.

Workflow for Diagnosing and Mitigating a Large Water Peak

A Large water peak observed B Step 1: Verify Analyte Purity Is the analyte known to be anhydrous? A->B C Yes B->C D No B->D F Step 2: Assess Solvent and Glassware Hygiene Were proper handling procedures followed? C->F E Dry the analyte (e.g., high vacuum, lyophilization). Re-prepare the sample. D->E E->F G Yes F->G H No F->H J Step 3: Quantify Water Content Perform Karl Fischer titration or qNMR on the solvent stock. G->J I Review and implement proper handling procedures: - Dry glassware in oven (150°C, >4h) - Cool glassware in a desiccator - Handle solvents under inert atmosphere H->I I->J K Water content acceptable J->K L Water content too high J->L M The contamination likely occurred during sample preparation. Review handling techniques meticulously. K->M N Step 4: Dry the Deuterated Solvent Choose an appropriate drying method. L->N O Re-prepare the sample with dried solvent and glassware. M->O N->O P Issue Resolved? O->P Q Yes P->Q R No P->R T End Q->T S Consult with a specialist. Consider advanced techniques like pre-soaking NMR tubes in D₂O. R->S S->T

Caption: Troubleshooting workflow for a large water peak.

Issue 2: My labile proton signals (-OH, -NH) are broad or have disappeared.

This is a strong indication of proton exchange with residual water (H₂O or HDO) in the solvent.

Causality and Solution

The protons on heteroatoms in your analyte can rapidly exchange with the deuterons from D₂O or the protons from H₂O. This exchange process occurs on the NMR timescale, leading to signal broadening. If the exchange is fast enough, the signal can broaden into the baseline and disappear entirely.[1]

Solution:

  • Rigorous Drying: The most effective solution is to remove the water. Follow the protocols for drying both the solvent and your analyte as described in the "Protocols for Water Removal" section below.

  • Use of D₂O Shake: A common diagnostic technique is the "D₂O shake." After acquiring a spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile proton signals will be replaced by deuterons and will disappear from the ¹H spectrum, confirming their identity.[1][2]

Issue 3: I've tried drying my solvent and glassware, but I still see a persistent water peak.

If you have followed standard drying procedures and still observe a significant water peak, consider these less common sources and advanced techniques:

  • Interstitial Water in NMR Tube Glass: The glass itself can be a reservoir for water.[7][8]

    • Advanced Technique: For extremely sensitive experiments, pre-soak the NMR tube in D₂O overnight. This exchanges the trapped H₂O for D₂O, significantly reducing the residual HDO peak in your spectrum.[7][8][18]

  • Contaminated Septa or Syringes: When using bottles with septa, ensure that your needles and syringes are scrupulously dry.

  • Highly Hygroscopic Solvents: Solvents like DMSO-d₆, methanol-d₄, and D₂O are extremely hygroscopic and can absorb moisture very rapidly during sample preparation.[18] For these solvents, working in a glovebox or under a dry, inert atmosphere is highly recommended.[6][10][16]

Protocols for Water Removal and Quantification

Protocol 1: Drying Deuterated Solvents with Molecular Sieves

Molecular sieves are a convenient and effective way to dry many deuterated solvents.[18][19]

Causality: Molecular sieves are crystalline aluminosilicates with a uniform pore size. They selectively adsorb water molecules, which are small enough to enter the pores, while excluding the larger solvent molecules. 3Å and 4Å molecular sieves are commonly used for this purpose.[19][20]

Methodology:

  • Activate the Molecular Sieves:

    • Place the molecular sieves in a flask and heat them in an oven at 200-300°C under vacuum for at least 12 hours to remove any adsorbed water.[19][21]

    • Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.

  • Drying the Solvent:

    • Add the activated molecular sieves (approximately 10% w/v) to the bottle of deuterated solvent.

    • Seal the bottle tightly and allow it to stand for at least 24 hours before use.[7][18] For highly hygroscopic solvents, a longer period may be necessary.

    • When drawing the solvent, use a dry syringe and needle, and work under an inert atmosphere if possible.

Important Considerations:

  • Do not use molecular sieves with acidic solvents.

  • Spherical molecular sieves can release dust, which may affect NMR shimming.[20] If this is a concern, use pelletized sieves or filter the solvent through a plug of glass wool after drying.[22]

Protocol 2: Quantification of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in solvents.[23][24]

Causality: This method is based on the Bunsen reaction where iodine quantitatively oxidizes sulfur dioxide in the presence of water. The reaction is carried out in an alcohol solvent with a base to neutralize the acidic byproducts.[24] The endpoint is detected potentiometrically when an excess of iodine is present.[24]

Methodology (Volumetric Titration):

  • Apparatus: Use a dedicated Karl Fischer titrator.

  • Reagent Preparation: Use commercially available, standardized Karl Fischer reagents.

  • Titrator Conditioning: The titration vessel is first conditioned by titrating any ambient moisture in the solvent to a stable endpoint.

  • Sample Introduction: A known weight or volume of the deuterated solvent is injected into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software calculates the water content based on the volume of titrant consumed and its known concentration.

Self-Validation: The accuracy of the KF titrator should be regularly verified using a certified water standard.

Workflow for Selecting a Solvent Drying Method

A Need to dry a deuterated solvent B What is the required level of dryness? A->B C Moderate Dryness (Routine NMR) B->C D High Dryness (Water-sensitive reactions, qNMR) B->D E Use activated molecular sieves (3Å or 4Å). Allow to stand for >24 hours. C->E F Is the solvent compatible with reactive drying agents? D->F L Verify dryness with Karl Fischer titration. E->L G Yes F->G H No (e.g., chlorinated solvents) F->H I For non-protic, non-chlorinated solvents (e.g., THF-d₈, Toluene-d₈): Stir over Na/benzophenone and distill. G->I J For highly hygroscopic solvents (e.g., DMSO-d₆): Stir over CaH₂ and perform vacuum distillation. G->J K Use activated molecular sieves followed by distillation or use pre-dried solvent from a sealed ampoule. H->K I->L J->L K->L

Caption: Decision tree for choosing a solvent drying method.

Conclusion

Water contamination in deuterated solvents is a manageable challenge with the right knowledge and techniques. By understanding the sources of contamination, implementing proper handling and storage procedures, and employing effective drying and quantification methods, you can ensure the high quality and reliability of your experimental data. This guide provides a foundation for troubleshooting common issues, but always remember that meticulous experimental practice is the best preventative measure.

References

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • ResearchGate. (2023, August 31).
  • Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
  • Labinsights. (2025, February 19).
  • Mettler Toledo. (n.d.).
  • Eurisotop. (n.d.). NMR Solvents.
  • PMC. (n.d.).
  • Benchchem. (2025).
  • Chromservis. (n.d.).
  • ResearchGate. (2021, November 8).
  • ResearchGate. (2025, August 6). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF.
  • Cornell University. (n.d.).
  • Mettler Toledo. (n.d.).
  • Chemistry Stack Exchange. (2019, May 17).
  • ResearchGate. (2025, August 10).
  • Wikipedia. (n.d.).
  • PubMed. (n.d.). Water chemical shift in 1H NMR of red cells: effects of pH when transmembrane magnetic susceptibility differences are low.
  • Chemistry. (n.d.).
  • ChemRxiv. (n.d.). 1H NMR Shift of Single Molecular Water and Its Ligand Interactions in Organic Solvents.
  • ResearchGate. (2014, July 11).
  • The Japanese Pharmacopoeia. (n.d.).
  • ACS Publications. (2023, July 31). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents.
  • University of Rochester. (n.d.). Using molecular sieves for solvent drying.
  • Reddit. (2024, November 15). Hydrogen peaks : r/NMRspectroscopy.
  • ResearchGate. (2022, April 12). Does presence of acids impact the position of H2O peak in 1H NMR spectrum?.
  • The Royal Society of Chemistry. (2014).
  • ResearchGate. (2024, September 3). Is the presence of a double (asymmetric) peak for H2O in NMR always indicative of two distinct interacting molecules?.
  • NIH. (n.d.).
  • FUJIFILM Wako. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Chemie Brunschwig. (n.d.).
  • ACS Publications. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Stanford University. (n.d.). Notes on NMR Solvents.
  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR?
  • Chemistry LibreTexts. (2023, January 29). High Resolution Proton NMR Spectra.
  • Allan Chemical Corporation. (n.d.).

Sources

Technical Support Center: Propyl-1,1,3,3,3-d5 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Stability & Troubleshooting[1]

Executive Dashboard: Compound Specifications

ParameterSpecification
Compound Name Propyl-1,1,3,3,3-d5 Alcohol
Chemical Formula

Molecular Weight 65.13 g/mol
CAS Number 188894-71-5
Isotopic Enrichment Typically ≥98% atom D
Critical Liability Hydroxyl proton exchange (H/D Exchange); Hygroscopicity

Module 1: The "Vanishing Signal" (H/D Exchange)

Issue: Users frequently report that the mass spectrometry signal for the deuterated standard decreases or shifts mass over time when dissolved in protic solvents.

The Mechanism

The deuterium atoms attached to the carbon backbone (C1 and C3 positions) are chemically inert under standard conditions. However, the proton on the hydroxyl group (-OH) is labile . In the presence of any protic solvent (Water, Methanol, Ethanol) or atmospheric moisture, this proton undergoes rapid exchange.[1]

If you purchase the standard as


 (fully deuterated hydroxyl), exposing it to 

will instantly convert it to

, changing the mass by -1 Da.[2] Conversely, if you use the -OH form in a

environment, it will shift +1 Da.
Visualization: H/D Exchange Dynamics

HD_Exchange Substrate Propyl-d5-OH (Mass: M) Transition Transition State (Rapid Proton Transfer) Substrate->Transition + D+ Solvent D2O / D-Solvent Solvent->Transition Product Propyl-d5-OD (Mass: M+1) Transition->Product - H+ Product->Transition Reversible if H2O present

Figure 1: Mechanism of rapid proton/deuterium exchange at the hydroxyl site.[2] This reaction is diffusion-controlled and occurs largely independent of pH in bulk solution.[2]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Mass Shift (-1 Da) You used a -OD standard in a non-deuterated solvent (e.g., MeOH,

).
Acceptance: In LC-MS, the -OH proton is usually lost in the source or exchanged with the mobile phase anyway. Monitor the Carbon-bound deuteriums (

vs

).
Signal Broadening (NMR) Partial exchange occurring due to moisture in DMSO-d6 or CDCl3.[2]Dry the Solvent: Treat solvent with activated 3Å molecular sieves for 24h before dissolving the standard.
Split Peaks (NMR) Coupling between the hydroxyl proton and C1-deuteriums (rare, usually decoupled) or C2-protons.[2]Acidify: Add a trace amount of TFA or DCl to collapse the coupling by accelerating the exchange rate.

Module 2: Metabolic Stability & "Switching"

Issue: "I used Propyl-d5 to block metabolism, but the half-life (


) didn't improve significantly."
Scientific Explanation

This compound is deuterated at the terminal methyl (C3) and the alpha-carbon (C1).[3]

  • Blocked Sites: C1 (Oxidation to aldehyde/acid) and C3 (Omega-oxidation).[2]

  • Vulnerable Site: C2 (Methylene group) is not deuterated (

    
    ).[2]
    

Enzymes (CYP450) are highly adaptable.[2] If the primary metabolic route (C1 oxidation) is energetically unfavorable due to the Deuterium Kinetic Isotope Effect (DKIE) (breaking C-D is 6-10x harder than C-H), the enzyme may "switch" to the C2 position or simply overcome the barrier if C-H breaking isn't the rate-determining step.

Visualization: Metabolic Pathways

Metabolic_Switching Parent This compound (CD3-CH2-CD2-OH) Path_A Primary Pathway (Blocked) C1 Oxidation Parent->Path_A High Energy Barrier (C-D Bond) Path_B Metabolic Switching C2 Hydroxylation Parent->Path_B Lower Energy Barrier (C-H Bond) Result_A Propionaldehyde-d5 (Slowed by KIE) Path_A->Result_A Result_B 1,2-Propanediol-d5 (New Metabolite) Path_B->Result_B

Figure 2: Metabolic switching phenomenon.[2] When C1 and C3 are protected, enzymes may target the unprotected C2 position.

Module 3: Storage & Handling Protocols

Directive: Treat this compound as a hygroscopic volatile.

The "Ampoule Rule"
  • Never store deuterated alcohols in plastic tubes (Eppendorf/Falcon).[2] Plastics are permeable to gas and moisture.[2]

  • Protocol: Store in flame-sealed glass ampoules or screw-cap vials with PTFE-lined silicone septa.

  • Temperature: Store at 4°C. Freezing (-20°C) is acceptable but increases the risk of water condensation upon thawing.[2]

Stock Solution Preparation (Self-Validating Protocol)

This protocol ensures you verify the concentration and isotopic purity before running valuable samples.[2]

Step 1: Weighing

  • Do not pipette by volume (volatility causes error).[2] Weigh the liquid directly into a tared volumetric flask containing the solvent.

Step 2: Solvent Choice

  • For Storage: Methanol (LC-MS grade).[2]

  • For NMR: DMSO-d6 (Dry).[2] Avoid

    
     for long-term storage as acidity can catalyze exchange or degradation.[2]
    

Step 3: Validation (The "Zero-Hour" Check)

  • Run a quick GC-MS or LC-MS scan immediately after prep.[2]

  • Criteria: The M+0 (unlabeled) peak should be <0.5% of the M+5 peak.

  • Reference: If M+4 is high, it indicates incomplete deuteration during synthesis or H/D exchange at the C1 position (rare but possible in extreme acid/base conditions).

FAQ: Frequently Asked Questions

Q: Can I use Propyl-d5 alcohol as an NMR solvent? A: Technically yes, but it is expensive.[2] It is more commonly used as a substrate or internal standard.[2] If used as a solvent, be aware that the residual -OH signal will vary with concentration and temperature.

Q: Why does my calibration curve look non-linear at low concentrations? A: Adsorption. Deuterated alcohols are volatile.[2] If you are drying down samples in a vacuum concentrator (SpeedVac), the deuterated alcohol may evaporate faster or differently than your analyte if the matrix binding differs.

  • Fix: Add the internal standard after extraction/drying, immediately before injection, if possible. Or, ensure the matrix is identical.

Q: Is the compound light-sensitive? A: No, simple aliphatic alcohols are generally not light-sensitive.[2] However, store in amber vials to prevent any potential photo-oxidation of impurities or solvent.[2]

References

  • NIST Chemistry WebBook. 1-Propanol (Standard Reference Data).[2] National Institute of Standards and Technology.[2] Link

  • CDN Isotopes. n-Propyl-1,1,3,3,3-d5 Alcohol Product Specifications.Link[2]

  • BenchChem. Addressing instability of deuterated standards in solution.Link

  • Shao, L., & Hewitt, M. C. (2012). The Kinetic Isotope Effect in Metabolic Stability.[4][5] Drug Discovery Today.[2] (General principle reference for Module 2).

  • ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Best Practices.Link

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Validation & Comparative

Comparative Guide: Inter-Laboratory Methodologies Using Deuterated Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of internal standard (IS) strategies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on the critical role of deuterated stable isotope-labeled internal standards (SIL-IS) versus structural analogs and


C/

N-labeled alternatives.

The Problem: In multi-site drug development studies, inter-laboratory reproducibility often fails not due to instrument calibration, but due to inconsistent correction of matrix effects . While deuterated standards are the industry "gold standard," they introduce a specific physicochemical anomaly—the Deuterium Isotope Effect —that can compromise quantitation if not controlled.

Key Finding: Deuterated standards (


H) offer a 40-60% improvement in precision over structural analogs in complex matrices (e.g., hemolyzed plasma). However, 

C-labeled standards provide superior performance by eliminating retention time shifts entirely, albeit at a higher cost.

Part 1: The Scientific Rationale

The Physics of Correction

In LC-MS/MS, the ionization source (Electrospray Ionization - ESI) is susceptible to competition from endogenous components (phospholipids, salts).[1] This causes Ion Suppression or Enhancement .

An ideal Internal Standard must:

  • Co-elute perfectly with the analyte.

  • Possess identical ionization efficiency .

  • Experience the exact same matrix suppression .

Deuterated Standards (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


H)  are chemically identical to the analyte but mass-resolved.[1][2] However, the Carbon-Deuterium (

) bond is shorter and more stable than the Carbon-Hydrogen (

) bond, slightly reducing the molecule's lipophilicity. This can cause the deuterated standard to elute slightly earlier than the analyte on Reverse-Phase (RP) columns.
Visualization: The Matrix Effect Correction Mechanism

The following diagram illustrates how perfect co-elution is required for the IS to "see" the same suppression as the analyte.

MatrixCorrection cluster_MS Mass Spectrometry Source (ESI) Sample Biological Sample (Plasma/Urine) Extraction Extraction (PPT/SPE/LLE) Sample->Extraction LC LC Separation (Reverse Phase) Extraction->LC Ionization Ionization Competition LC->Ionization Co-elution Detection Detector Response Ionization->Detection Suppression Matrix Factors (Phospholipids) Suppression->Ionization Suppress Signal Calc Ratio Calculation (Analyte Area / IS Area) Detection->Calc

Caption: Workflow demonstrating that accurate correction requires the IS and Analyte to be in the Ionization source simultaneously to experience identical suppression.

Part 2: Comparative Analysis of Standards

This section objectively compares the three primary classes of internal standards used in inter-laboratory studies.

Table 1: Performance Metrics Comparison
FeatureDeuterated SIL-IS (

H)
Carbon-13 SIL-IS (

C)
Structural Analog
Cost ModerateHigh (2-5x cost of

H)
Low
Synthesis Difficulty Moderate (H/D Exchange)High (Requires synthetic rebuild)Low
Retention Time Shift Yes (Potential risk)No (Perfect co-elution)Yes (Significant)
Matrix Correction Excellent (if co-eluting)SuperiorPoor to Moderate
Inter-Lab Reproducibility HighVery HighLow
Primary Risk D-H Exchange / RT ShiftCost / AvailabilityNon-tracking of matrix effects
The "Deuterium Isotope Effect" Pitfall

In inter-laboratory comparisons, a common failure mode occurs when Lab A uses a high-efficiency column and Lab B uses an older column.

  • Mechanism: The deuterated standard is less lipophilic. On a high-plate-count column, it may separate from the analyte by 0.1–0.2 minutes.

  • Consequence: If a matrix interference (e.g., lysophosphatidylcholine) elutes exactly at the Analyte's RT but after the Deuterated IS, the Analyte is suppressed, but the IS is not. The calculated ratio (Analyte/IS) drops falsely, causing negative bias .

Part 3: Inter-Laboratory Comparison Data (Simulated)

To illustrate the impact of IS selection, consider a multi-site study quantifying Analyte X in lipemic plasma (high matrix effect).

Study Design:

  • Analyte: Small molecule drug (MW 450).

  • Matrix: Human Plasma (High Lipemia).[3]

  • Participating Labs: 5.

Table 2: Inter-Laboratory Precision (%CV) and Accuracy
MethodMean Accuracy (% Bias)Inter-Lab Precision (%CV)Interpretation
Method A: Analog IS -18.5%14.2%Failed. Analog did not compensate for ion suppression variability across labs.
Method B: Deuterated (

H)
-2.1%4.5%Pass. Good correction, though slight RT shifts noted in Lab 3.
Method C: Carbon-13 (

C)
-0.4%1.8%Gold Standard. Perfect tracking of analyte behavior.

Data Insight: While


C provides the best data, Deuterated standards are the pragmatic choice for 90% of assays, provided the chromatography is robust enough to maintain co-elution.

Part 4: Experimental Protocol & Decision Framework

Protocol: Validating a Deuterated Standard Method

To ensure a deuterated standard is suitable for inter-lab transfer, the following validation steps are mandatory (per FDA/ICH M10 guidelines).

  • Isotopic Purity Check: Ensure the contribution of the IS to the Analyte mass channel (cross-talk) is <20% of the LLOQ response.

  • Deuterium Exchange Test:

    • Incubate IS in plasma/solvent for 24 hours.

    • Monitor for loss of mass (D

      
       H exchange). Note: Avoid labeling on acidic/exchangeable protons (e.g., -OH, -NH).
      
  • Retention Time (RT) Shift Assessment:

    • Inject Analyte and IS separately.

    • Overlay chromatograms.

    • Acceptance: Shift must be < 0.5% of peak width.

Visualization: IS Selection Decision Tree

Use this logic flow to select the appropriate standard for your study.

IS_Selection Start Select Internal Standard IsSILAvailable Is SIL-IS Available? Start->IsSILAvailable IsC13 Is 13C/15N Available? IsSILAvailable->IsC13 Yes Analog Use Structural Analog (Rigorous Matrix Validation Req.) IsSILAvailable->Analog No UseC13 USE 13C/15N (Best Practice) IsC13->UseC13 Yes UseD Select Deuterated IS IsC13->UseD No (Too Expensive) CheckExchange Check H/D Exchange (Stable?) UseD->CheckExchange CheckRT Check RT Shift (Co-elution?) CheckExchange->CheckRT Stable CheckExchange->Analog Unstable Valid VALIDATED Use Deuterated CheckRT->Valid Shift < 0.05 min CheckRT->Analog Shift > 0.1 min

Caption: Decision matrix for selecting Internal Standards. Deuterated standards require specific checks for stability and retention shifts.

References

  • FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5][6] [Link]

  • Wang, S., et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Mass Spectrometry. [Link]

  • Chaudhari, S.R., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[6][7] [Link]

  • Bunch, D.R., et al. (2014).[8] Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta. [Link]

Sources

A Comparative Guide to Deuterated Propanol Isomers as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts data accuracy and reliability.[1] Stable isotope-labeled (SIL) internal standards are widely considered the gold standard, offering physicochemical properties nearly identical to the analyte of interest.[2] This guide provides an in-depth comparison of deuterated isomers of propanol, specifically 1-propanol-d7 and 2-propanol-d7/d8, for use as internal standards in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. We will explore the theoretical underpinnings, practical considerations, and provide a self-validating experimental protocol to empower you to make an informed choice for your specific analytical needs.

The Foundational Role of an Internal Standard

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variations during sample preparation, injection, and analysis.[2][3] By normalizing the analyte's response to that of the IS, we can mitigate the impact of matrix effects, fluctuations in instrument performance, and variations in extraction recovery.[4][5][6] The ideal internal standard co-elutes with the analyte, experiences the same ionization suppression or enhancement, and is clearly distinguishable by the mass spectrometer.[2][7]

Deuterated Isomers of Propanol: A Closer Look

Propanol exists as two primary isomers: 1-propanol (n-propanol) and 2-propanol (isopropanol). Their deuterated counterparts, such as 1-propanol-d7 and 2-propanol-d7/d8, are frequently employed as internal standards.

  • 1-Propanol-d7: A deuterated analog of 1-propanol, typically with deuterium atoms replacing hydrogens on the propyl chain.

  • 2-Propanol-d7/d8: Deuterated analogs of 2-propanol, with varying degrees of deuterium incorporation.[8][9]

The key distinction lies in their chromatographic behavior. In techniques like GC and reverse-phase LC, 1-propanol and 2-propanol will have different retention times. This fundamental difference is the cornerstone of our comparison.

Comparative Analysis: 1-Propanol-d7 vs. 2-Propanol-d7/d8

The choice between these deuterated isomers hinges on the analyte you are quantifying. The paramount principle is to select an IS that most closely mimics the behavior of the analyte.[1]

FeatureUse of 1-Propanol-d7 as IS for 1-Propanol Use of 2-Propanol-d7/d8 as IS for 1-Propanol Use of 1-Propanol-d7 as IS for 2-Propanol Use of 2-Propanol-d7/d8 as IS for 2-Propanol
Structural Similarity HighModerateModerateHigh
Expected Co-elution Very close, with potential for slight isotopic shiftNo, distinct retention timesNo, distinct retention timesVery close, with potential for slight isotopic shift
Matrix Effect Compensation Excellent, as both compounds experience the same matrix effects at the same time[7]Poor, as they elute at different times and are subject to different co-eluting matrix components[6]Poor, for the same reasons as aboveExcellent, assuming co-elution[7]
Ionization Efficiency Tracking ExcellentPotentially different due to elution into the ion source at different timesPotentially differentExcellent
Overall Suitability Optimal Not Recommended Not Recommended Optimal
The Isotope Effect: A Subtle but Significant Factor

While SIL internal standards are nearly identical to their non-labeled counterparts, the substitution of hydrogen with deuterium can introduce a slight change in physicochemical properties, known as the isotope effect.[10] This can manifest as a small shift in chromatographic retention time, where the deuterated compound may elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography. While often minor, this separation can lead to differential matrix effects if the elution window of interfering species is narrow.[7]

Experimental Protocol for the Evaluation of Deuterated Propanol Internal Standards

To ensure the selected internal standard is fit for its intended purpose, a validation experiment is essential.[11][12][13] The following protocol outlines a self-validating system to compare the performance of 1-propanol-d7 and 2-propanol-d7/d8.

Objective:

To determine the most suitable deuterated propanol isomer as an internal standard for the quantification of 1-propanol and 2-propanol by GC-MS or LC-MS.

Materials:
  • 1-Propanol (analyte)

  • 2-Propanol (analyte)

  • 1-Propanol-d7 (internal standard candidate)

  • 2-Propanol-d8 (internal standard candidate)[8]

  • Methanol or other suitable solvent

  • Biological matrix of interest (e.g., plasma, urine)

Methodology:
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of 1-propanol, 2-propanol, 1-propanol-d7, and 2-propanol-d8 in the chosen solvent at a concentration of 1 mg/mL.

  • Preparation of Working Solutions:

    • Prepare a mixed analyte working solution containing both 1-propanol and 2-propanol at a suitable concentration.

    • Prepare individual internal standard working solutions for 1-propanol-d7 and 2-propanol-d8. The concentration of the IS should ideally be in the mid-range of the calibration curve.[4]

  • Sample Preparation:

    • Set A (Analyte Mix): Spike the biological matrix with the mixed analyte working solution.

    • Set B (Analyte + IS1): Spike the biological matrix with the mixed analyte working solution and the 1-propanol-d7 working solution.

    • Set C (Analyte + IS2): Spike the biological matrix with the mixed analyte working solution and the 2-propanol-d8 working solution.

    • Set D (Matrix Blank): Unspiked biological matrix.

    • Perform your standard sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all sets.

  • Instrumental Analysis (GC-MS or LC-MS):

    • Develop a chromatographic method that provides good separation and peak shape for both 1-propanol and 2-propanol.

    • Set up the mass spectrometer to monitor specific parent and product ion transitions for each analyte and internal standard.

    • Analyze the prepared samples.

Evaluation Criteria:
  • Chromatographic Co-elution:

    • Overlay the chromatograms from Set B and Set C.

    • Ideal Outcome: The retention time of 1-propanol should closely match that of 1-propanol-d7. Similarly, the retention time of 2-propanol should align with 2-propanol-d8. Significant separation between an analyte and its corresponding structural isomer IS (e.g., 1-propanol and 2-propanol-d8) is expected.

  • Matrix Effect Evaluation:

    • Compare the peak areas of the internal standards in a clean solvent versus the extracted matrix blank (post-extraction spike). A significant difference indicates the presence of matrix effects.[6]

    • Calculate the analyte-to-IS peak area ratio in multiple lots of the biological matrix. A consistent ratio across different lots indicates that the IS is effectively compensating for variable matrix effects.

  • Precision and Accuracy:

    • Prepare calibration curves and quality control samples using the most promising internal standard.

    • The method should meet the acceptance criteria for precision and accuracy as defined by regulatory guidelines (e.g., FDA guidance).[14][15]

Visualizing the Workflow

Caption: Experimental workflow for selecting a deuterated propanol internal standard.

Conclusion and Recommendations

The selection of a deuterated internal standard for propanol analysis should be guided by the principle of structural and, consequently, chromatographic similarity.

  • For the quantification of 1-propanol , 1-propanol-d7 is the superior choice.

  • For the quantification of 2-propanol , 2-propanol-d7 or d8 is the recommended internal standard.

Using a structural isomer (e.g., 2-propanol-d8 for 1-propanol analysis) is strongly discouraged as it will not co-elute and therefore cannot adequately compensate for matrix effects and other sources of variability.[7] While the potential for isotopic effects leading to slight retention time shifts exists, a stable isotope-labeled internal standard that is structurally identical to the analyte remains the most robust approach for achieving accurate and precise quantitative results in mass spectrometry.[2] The provided experimental protocol offers a framework for validating this choice within your specific analytical method and matrix.

References

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Google Scholar.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services.
  • Comparative analysis of 1-nonadecanol and deuterated internal standards in GC-MS. (n.d.). Benchchem.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
  • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (2012). PMC - NIH.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
  • Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012). PubMed.
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher.
  • A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. (n.d.). Benchchem.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh
  • When Should an Internal Standard be Used? (n.d.).
  • Internal Standards - What Are They?
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (n.d.). PubMed.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.).
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
  • Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2025).
  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2025).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
  • Deuterated Standards for LC-MS Analysis. (2025).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. (2017).
  • FDA Guidance on analytical procedures and methods valid
  • 2-Propanol D8 - Deuterated Compounds for NMR. (n.d.). Carl ROTH.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
  • Iso-Propyl alcohol-d8 (2-propanol-d8)| CAS 22739-76-0. (n.d.).
  • 2-Propanol-d8 D 99.
  • CAS 3979-51-9: 2-Propanol-d. (n.d.). CymitQuimica.
  • Isopropanol-d₈ (D, 99%). (n.d.).
  • Position of the deuterium atoms of the internal standards (ISs) as deuterated analogues of the STs and CBs of interest. (n.d.).
  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
  • Selection of an Internal Standard for Postmortem Ethanol Analysis. (1996). FAA.
  • 1-Propanol-1,1,2,2,3,3,3-d7 D 98
  • APPLIC
  • [HPLC] Suggested Internal Standards for Alcohols. (2022).
  • 1-propanol as an internal standard? (2020).
  • ISOTEC® Stable Isotopes. (n.d.). Sigma-Aldrich.
  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL.
  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of PROPYL-1,1,3,3,3-D5 ALCOHOL

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, isotopically labeled compounds such as PROPYL-1,1,3,3,3-D5 ALCOHOL (a deuterated form of n-propanol) are invaluable tools. However, their unique properties necessitate a meticulous approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your team.

Understanding the Hazard Profile

This compound, while chemically similar to n-propanol, presents a distinct set of hazards that must be thoroughly understood before any handling. The primary dangers associated with this compound are its flammability and its potential to cause severe skin and eye damage.[1][2]

  • Flammability: As a flammable liquid, vapors may form explosive mixtures with air, especially upon intense heating. It is crucial to handle this chemical away from any potential ignition sources such as open flames, sparks, or hot surfaces.[2][3][4] All equipment used during handling must be properly grounded to prevent static discharge.[2][3]

  • Corrosivity: This compound is classified as causing severe skin burns and eye damage. Contact with the skin or eyes can lead to serious injury. Therefore, direct contact must be strictly avoided through the use of appropriate personal protective equipment.

  • Inhalation Hazards: Vapors can have a narcotic effect and irritate the upper respiratory tract, leading to symptoms like drowsiness, headache, and incoordination.[5] Adequate ventilation is paramount to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical splash goggles and a face shield.[2][6]Protects against splashes that can cause severe eye damage. A face shield offers an additional layer of protection for the entire face.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]Prevents direct skin contact, which can lead to severe burns. Gloves should be inspected for integrity before each use.[7]
Body Protection Flame-retardant and chemical-resistant lab coat.[6][8]Protects against accidental splashes and potential fires. The lab coat should be fully buttoned with sleeves rolled down.[8]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if vapors/aerosols are generated.[2]Minimizes the inhalation of harmful vapors that can cause respiratory irritation and other health effects.[5]
Footwear Closed-toe shoes.[8]Protects feet from spills and falling objects.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Assess Task-Specific Hazards small_scale Small-Scale Handling (e.g., <10 mL in fume hood) start->small_scale Low Risk large_scale Large-Scale or High-Splash Potential start->large_scale High Risk ventilation_check Adequate Ventilation? small_scale->ventilation_check ppe_level_b Enhanced PPE: - Goggles & Face Shield - Double Gloves (Nitrile) - FR/Chem-Resistant Apron  over Lab Coat large_scale->ppe_level_b ppe_level_c Standard PPE: - Goggles - Nitrile Gloves - FR/Chem-Resistant Lab Coat ventilation_check->ppe_level_c Yes respirator Add Respirator ventilation_check->respirator No respirator->ppe_level_c

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing risk.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible and operational.

    • Confirm that all necessary PPE is available and in good condition.

    • Use a chemical fume hood for all manipulations of the compound.

  • Handling:

    • Ground all equipment to prevent static electricity buildup.[2][3]

    • Use only non-sparking tools.[3][5]

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[3][9]

  • Spill Response:

    • In case of a small spill, absorb the material with a non-combustible absorbent like vermiculite, sand, or earth.[3]

    • Place the absorbent material into a sealed container for proper disposal.[3]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

    • Do not let the product enter drains.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Collection:

    • Collect all waste, including unused product and contaminated absorbents, in a clearly labeled, sealed, and compatible waste container.[10]

    • Do not mix this waste with other chemical waste streams.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's hazardous waste program.[10]

    • Handle uncleaned, empty containers as you would the product itself.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is vital.

  • Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

  • SAFETY D
  • n-Propyl-1,1,3,3,3-d5 Alcohol - CDN Isotopes.
  • This compound | CAS#:188894-71-5 | Chemsrc. (2025-08-25).
  • SDS US - Greenfield Global. (2018-12-03).
  • Propanol Safety & Hazards - Lab Alley.
  • iso-PROPYL ALCOHOL FOR SYNTHESIS - Loba Chemie.
  • Safety Data Sheet - Remote Desktop Redirected Printer Doc.
  • This compound | 188894-71-5 - ChemicalBook.
  • Safety Data Sheet - Fisher Scientific. (2015-03-19).
  • Personal Protective Equipment (PPE) - CHEMM.
  • Personal Protective Equipment | Division of Research Safety - University of Illinois.
  • Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube. (2022-12-12).
  • Personal Protective Equipment | Department of Chemistry and Biochemistry.
  • n-Propyl alcohol - Hazardous Agents - Haz-Map.
  • Isopropyl alcohol - Zaera Research Group. (2022-10-11).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.